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Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of TG100435: A Multi-Targeted Src Kinase Inhibitor and Its Metabolic Interconversion

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Molecular Identity TG100435, chemically designated as [7-(2,6-dich...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Molecular Identity

TG100435, chemically designated as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor[1]. Originally developed to target the Src family of kinases (SFKs), its mechanism of action (MoA) extends beyond simple competitive ATP binding.

The defining characteristic of TG100435 is its highly unique cyclic metabolic interconversion [2]. Unlike traditional small molecules that undergo unidirectional metabolic clearance, TG100435 is oxidized in vivo to a significantly more potent N-oxide metabolite (TG100855), which is subsequently retroreduced back to the parent compound[2]. This whitepaper dissects the kinetic binding profile, the enzymatic drivers of this metabolic loop, and the downstream signaling pathways disrupted by this sustained kinase inhibition.

Target Spectrum and Binding Kinetics

TG100435 exhibits a highly selective polypharmacological profile, primarily targeting Src family kinases (Src, Lyn, Yes, Lck), the Abelson tyrosine kinase (Abl), and the ephrin receptor EphB4[1].

Quantitative Inhibition Profile

The compound acts as a competitive inhibitor at the ATP-binding cleft of the kinase domain. The inhibition constants ( Ki​ ) demonstrate high-affinity binding in the low nanomolar range across its primary targets[3].

Table 1: Kinase Inhibition Profile of TG100435 | Target Kinase | Ki​ Range (nM) | Primary Biological Role in Oncology | | :--- | :--- | :--- | | Src | 13 - 64 | Cell migration, invasion, and survival signaling | | Lyn | 13 - 64 | Hematopoietic signaling and anti-apoptosis | | Abl | 13 - 64 | Cytoskeletal regulation and cell proliferation | | Yes | 13 - 64 | Tight junction regulation and metastasis | | Lck | 13 - 64 | T-cell activation and immune evasion | | EphB4 | 13 - 64 | Tumor angiogenesis and vascular network assembly |

Pharmacokinetic Parameters

The systemic clearance and oral bioavailability of TG100435 vary significantly across preclinical species, driven largely by the metabolic flux generated by hepatic enzymes[3].

Table 2: Cross-Species Pharmacokinetics (Oral Administration)

Species Systemic Clearance (mL/min/kg) Oral Bioavailability (%)
Mouse 20.1 74
Rat 12.7 23

| Dog | 14.5 | 11 |

The Pharmacodynamic Engine: Cyclic Metabolic Interconversion

The most critical aspect of TG100435’s mechanism of action is its biotransformation. In vivo, TG100435 is predominantly converted to its ethylpyrrolidine N-oxide metabolite, known as TG100855 [4].

The Role of FMO3 and CYP3A4

The N-oxidation of TG100435 is primarily driven by Flavin-containing monooxygenase 3 (FMO3) , with partial contribution from Cytochrome P450 3A4 (CYP3A4)[2]. FMOs utilize a unique catalytic mechanism: they activate molecular oxygen to form a stable C4a-hydroperoxyflavin intermediate prior to substrate binding. This allows FMO3 to rapidly oxygenate the soft nucleophilic nitrogen on the pyrrolidine ring of TG100435.

Crucially, the resulting metabolite, TG100855, is 2 to 9 times more potent as a kinase inhibitor than the parent compound[4].

Retroreduction and the Cyclic Loop

While FMO3 drives the oxidation, Cytochrome P450 reductase (CPR) mediates a retroreduction reaction, converting the N-oxide (TG100855) back into the parent drug (TG100435)[2]. Although the N-oxidation reaction is approximately 15 times faster than the retroreduction, this continuous interconversion creates a metabolic loop[2]. Because both the parent and the metabolite are active, this cyclic conversion substantially increases overall systemic exposure to potent tyrosine kinase inhibition[4].

G TG TG100435 (Parent Drug) FMO FMO3 / CYP3A4 (Oxidation) TG->FMO Oxidation TG_OX TG100855 (Active N-oxide) FMO->TG_OX 15x Faster Rate CPR Cytochrome P450 Reductase (Retroreduction) TG_OX->CPR Retroreduction CPR->TG Cyclic Loop

Fig 1: Metabolic cyclic conversion of TG100435 to its active N-oxide metabolite TG100855.

Downstream Mechanistic Impact: Disrupting the Tumor Microenvironment

By sustaining high levels of SFK inhibition through its metabolic cycle, TG100435 profoundly alters the tumor microenvironment. Src interacts extensively with receptor tyrosine kinases (RTKs) such as EGFR, PDGFR, and VEGFR[5].

  • Inhibition of the PI3K/Akt Pathway: Src normally phosphorylates the p85 regulatory subunit of PI3K. By inhibiting Src, TG100435 prevents the release of the p110 catalytic subunit, thereby shutting down downstream Akt survival signaling[5].

  • Suppression of Matrix Metalloproteinases (MMPs): Src induces the expression of MMP-9 via the JNK signaling pathway. TG100435 blocks this axis, preventing the degradation of the extracellular matrix (ECM) required for tumor microinvasion[5].

  • Prevention of Epithelial-to-Mesenchymal Transition (EMT): Activated Src interacts with p120 catenin, causing the dissociation of cell-cell junctions. Inhibition by TG100435 stabilizes these junctions, severely impairing the formation of invadopodia and halting EMT[5].

G Drug TG100435 / TG100855 SFK Src Family Kinases (Src, Lyn, Yes, Lck) Drug->SFK Inhibits (Ki 13-64 nM) EphB4 EphB4 Receptor Drug->EphB4 Inhibits PI3K PI3K / Akt Pathway SFK->PI3K Blocks activation MMP MMP-9 Expression SFK->MMP Downregulates Cytoskeleton Cytoskeleton Dynamics SFK->Cytoskeleton Prevents invadopodia Outcome1 Decreased Proliferation PI3K->Outcome1 Outcome2 Inhibition of EMT & Invasion MMP->Outcome2 Cytoskeleton->Outcome2

Fig 2: Downstream signaling inhibition of Src/EphB4 pathways by TG100435.

Validating the Mechanism: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the MoA of TG100435 must be validated using orthogonal, self-validating assay systems. Below are the definitive protocols used to establish its kinetic and metabolic profiles.

Protocol 1: In Vitro Radiometric Kinase Assay (Determining Ki​ )

Causality & Rationale: We utilize a 33P -ATP radiometric assay rather than a fluorescence-based assay. The highly conjugated triazine core of TG100435 can quench fluorescent signals, leading to false positives. Radiometry provides direct, label-free quantification of phosphoryl transfer.

Step-by-Step Workflow:

  • Enzyme/Substrate Preparation: Dilute recombinant human Src kinase in a buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl2​ , and 0.01% Triton X-100. Add a poly(Glu,Tyr) 4:1 peptide substrate.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of TG100435 in 100% DMSO. Transfer to the assay plate (final DMSO concentration 1%). Control: Include Dasatinib as a positive control for Src inhibition.

  • Reaction Initiation: Initiate the reaction by adding a mixture of cold ATP (at the Km​ value for Src) spiked with [γ−33P]ATP .

  • Incubation & Quenching: Incubate at room temperature for 2 hours. Quench the reaction by adding 3% phosphoric acid to precipitate the peptide substrate.

  • Filtration & Quantification: Transfer the quenched reaction to a phosphocellulose filter plate. Wash extensively with 1% phosphoric acid to remove unreacted ATP. Add scintillation fluid and read on a microplate scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Microsomal Metabolic Flux & Cyclic Conversion Assay

Causality & Rationale: To prove that FMO3 (and not exclusively CYPs) is responsible for the formation of the highly potent TG100855 metabolite, we employ specific chemical inhibitors. Methimazole is a competitive substrate for FMOs and does not inhibit CYPs, allowing us to isolate FMO3's contribution[2]. Heat inactivation serves as a negative control to prove the conversion is entirely enzymatic[2].

Step-by-Step Workflow:

  • Microsome Incubation: Incubate 1 μM of TG100435 with pooled Human Liver Microsomes (HLMs) (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Selective Enzyme Inhibition (The Self-Validating Step):

    • Condition A (Total Flux): Add NADPH regenerating system.

    • Condition B (FMO Inhibition): Pre-incubate with 1 mM Methimazole[2].

    • Condition C (CYP3A4 Inhibition): Pre-incubate with 1 μM Ketoconazole[2].

    • Condition D (Negative Control): Heat HLMs at 45°C for 5 minutes prior to assay (inactivates FMOs but leaves CYPs largely intact) or 90°C for total inactivation[2].

  • Reaction & Quenching: Incubate at 37°C for 30 minutes. Quench by adding three volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for both TG100435 (parent) and TG100855 (N-oxide).

  • Data Interpretation: A ~90% reduction of TG100855 formation in the presence of Methimazole confirms FMO3 as the primary driver of the forward cyclic conversion[2].

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Exploratory

TG100435: Molecular Mechanisms, Target Profiling, and Pharmacokinetic Biotransformation

A Technical Whitepaper for Drug Development Professionals and Application Scientists Executive Summary In the landscape of targeted oncology and immunological therapeutics, the development of multi-targeted protein tyros...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Application Scientists

Executive Summary

In the landscape of targeted oncology and immunological therapeutics, the development of multi-targeted protein tyrosine kinase (PTK) inhibitors requires a rigorous understanding of both pharmacodynamics and metabolic fate. TG100435 —chemically defined as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine—is a potent, orally active PTK inhibitor[1].

Unlike highly selective mono-kinase inhibitors, TG100435 is engineered to simultaneously disrupt multiple signaling nodes, primarily targeting the Src family kinases (SFKs), Abl, and the EphB4 receptor [1][2]. This whitepaper provides an in-depth mechanistic analysis of TG100435, detailing its primary targets, its unique metabolic biotransformation into a highly active N-oxide metabolite (TG100855), and the self-validating experimental protocols required to accurately quantify its efficacy in preclinical models.

Primary Targets and Mechanism of Action

The therapeutic rationale for TG100435 lies in its polypharmacological profile. By binding to the ATP pocket of specific kinases, it competitively inhibits phosphorylation cascades essential for tumor proliferation, angiogenesis, and immune cell activation.

The Target Kinase Spectrum

TG100435 demonstrates high-affinity inhibition (in the low nanomolar range) against the following primary targets[1][2]:

  • Src Family Kinases (Src, Lyn, Yes, Lck): SFKs are critical mediators of integrin and receptor tyrosine kinase (RTK) signaling. Overactivation of Src and Yes drives metastatic invasion, while Lck and Lyn are pivotal in T-cell and B-cell receptor signaling, respectively.

  • Abl Kinase: A non-receptor tyrosine kinase implicated in cytoskeletal reorganization and, when mutated (e.g., BCR-Abl), the primary driver of chronic myeloid leukemia (CML).

  • EphB4 Receptor: An RTK heavily involved in vascular development and tumor angiogenesis. Inhibition of EphB4 disrupts the tumor microenvironment's ability to form functional blood vessels.

Quantitative Target Affinity

The inhibition constants ( Ki​ ) for TG100435 reflect a tight binding affinity across its target spectrum.

Table 1: Target Kinase Inhibition Profile of TG100435

Target KinaseKinase Family / ClassPrimary Biological RoleInhibition Constant ( Ki​ )
Src Non-receptor TK (SFK)Cell adhesion, invasion, survival13 – 64 nM
Lyn Non-receptor TK (SFK)B-cell signaling, apoptosis regulation13 – 64 nM
Lck Non-receptor TK (SFK)T-cell activation and proliferation13 – 64 nM
Yes Non-receptor TK (SFK)Tight junction regulation, metastasis13 – 64 nM
Abl Non-receptor TKCytoskeletal dynamics, DNA damage response13 – 64 nM
EphB4 Receptor TKAngiogenesis, vascular network assembly13 – 64 nM

Data synthesized from in vitro enzymatic assays[1][2].

Signaling Pathway Disruption

To understand the downstream consequences of TG100435 exposure, we must map the signal transduction networks it interrupts.

Pathway TG TG100435 (Kinase Inhibitor) Src Src Family Kinases (Src, Lyn, Lck, Yes) TG->Src ATP-Competitive Inhibition Abl Abl Kinase TG->Abl EphB4 EphB4 Receptor TG->EphB4 PI3K PI3K / AKT Pathway Src->PI3K STAT STAT3 Signaling Src->STAT MAPK MAPK / ERK Pathway Abl->MAPK Angio Tumor Angiogenesis EphB4->Angio Prolif Tumor Proliferation & Survival PI3K->Prolif MAPK->Prolif STAT->Prolif

Fig 1: TG100435 molecular mechanism of action and downstream signaling disruption.

Pharmacokinetics and Metabolic Biotransformation

A defining characteristic of TG100435 is its highly active metabolic fate. In many drug development programs, biotransformation leads to inactive or toxic metabolites. Conversely, TG100435 acts partially as a prodrug, undergoing cyclic conversion into a significantly more potent compound[2].

The TG100855 N-Oxide Metabolite

In vivo and in human liver microsomes, the ethylpyrrolidine moiety of TG100435 undergoes rapid N-oxidation. This reaction is primarily mediated by flavin-containing monooxygenases (FMOs) , with the metabolic flux being completely inhibitable by methimazole and ketoconazole[2][3]. The resulting metabolite, TG100855 , exhibits a 2- to 9-fold increase in kinase inhibitory potency compared to the parent compound[2].

Because TG100435 is predominantly converted to this highly active N-oxide across species, the overall in vivo tyrosine kinase inhibition is substantially amplified post-oral administration[2].

Metabolism Parent TG100435 (Parent Compound) Enzymes FMOs & CYP450 Reductase (Hepatic Microsomes) Parent->Enzymes N-oxidation Metabolite TG100855 (N-oxide Metabolite) Enzymes->Metabolite Biotransformation Potency 2x - 9x Enhanced Kinase Inhibition Metabolite->Potency Pharmacodynamic Shift

Fig 2: Hepatic biotransformation of TG100435 into its hyper-potent N-oxide metabolite.

Cross-Species Pharmacokinetic Parameters

Understanding the clearance and bioavailability across different species is critical for allometric scaling to human dosing.

Table 2: Systemic Pharmacokinetics of TG100435

SpeciesSystemic Clearance (ml/min/kg)Oral Bioavailability (%)Predominant Circulating Species
Mouse 20.174%TG100855 (N-oxide)
Rat 12.723%TG100855 (N-oxide)
Dog 14.511%TG100855 (N-oxide)

Data derived from comparative pharmacokinetic studies[2]. Systemic exposure of the metabolite TG100855 is 1.1- and 2.1-fold greater than the parent compound in rats and dogs, respectively.

Experimental Protocol: Self-Validating In Vitro Kinase Assay

To ensure scientific integrity and reproducibility when evaluating TG100435, researchers must utilize assays with built-in quality controls. The following protocol describes a Radiometric ( 33P -ATP) Kinase Assay for determining the IC50​ of TG100435 against Src kinase.

Causality Note: Radiometric assays are chosen over fluorescence-based assays here to prevent compound auto-fluorescence interference—a common artifact with heterocyclic compounds like benzotriazines.

Reagents and Preparation
  • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3​VO4​ , 2 mM DTT.

    • Rationale: BSA prevents non-specific binding of TG100435 to plasticware, while DTT maintains the reducing environment necessary for Src kinase stability.

  • Substrate: Poly(Glu,Tyr) 4:1 peptide substrate (0.2 mg/mL final).

  • ATP Mix: 10 µM ultra-pure ATP spiked with 1 µCi [γ−33P]ATP per well.

  • Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of TG100435 in 100% DMSO.

Step-by-Step Workflow
  • Reaction Assembly: In a 96-well V-bottom plate, add 1 µL of the TG100435 DMSO dilutions to 19 µL of Kinase Buffer containing the Poly(Glu,Tyr) substrate.

    • Control Setup: Include a positive control (e.g., Dasatinib, a known Src inhibitor) and a vehicle control (1% DMSO final) to establish the maximum signal window.

  • Enzyme Addition: Initiate the reaction by adding 10 µL of recombinant human Src kinase (diluted in Kinase Buffer to a pre-titrated linear-phase concentration, typically 1-5 nM).

  • Incubation: Seal the plate and incubate at room temperature ( 22∘C ) for exactly 120 minutes on a plate shaker (300 rpm).

  • Termination (Quenching): Stop the reaction abruptly by adding 5 µL of 3% Phosphoric Acid ( H3​PO4​ ).

    • Rationale: The highly acidic environment denatures the kinase, immediately halting ATP hydrolysis, while preparing the peptide substrate for binding to the ion-exchange membrane.

  • Filtration & Detection: Transfer 10 µL of the quenched reaction onto a P81 phosphocellulose filterplate. Wash the plate 3 times with 1% H3​PO4​ to remove unreacted [γ−33P]ATP . Add scintillation fluid and read on a Microbeta counter.

Data Validation (The Z'-Factor)

Before calculating the IC50​ via non-linear regression (using the four-parameter logistic equation), the assay's robustness must be validated using the Z'-factor equation:

Z′=1−∣μvehicle​−μpositive​∣3(σpositive​+σvehicle​)​

If Z′≥0.5 , the assay is deemed statistically robust and the TG100435 inhibition data can be trusted.

Conclusion

TG100435 represents a sophisticated approach to multi-target kinase inhibition. Its ability to concurrently suppress Src, Abl, and EphB4 makes it a valuable tool for interrogating complex tumor microenvironments and inflammatory pathways[1][2]. Furthermore, its unique pharmacokinetic profile—acting as a precursor to the hyper-potent TG100855 N-oxide metabolite via FMO-mediated biotransformation—highlights the critical necessity of evaluating in vivo metabolic flux when developing novel therapeutic agents[2].

References

  • Title: Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855... Source: PubMed (Drug Metabolism and Disposition) URL: [Link]

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Foundational

An In-Depth Technical Guide to the Discovery of TG100435, a Potent Src Kinase Inhibitor

Abstract This technical guide provides a comprehensive overview of the discovery and preclinical characterization of TG100435, a potent, orally active, multi-targeted inhibitor of Src family kinases. TG100435, chemically...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and preclinical characterization of TG100435, a potent, orally active, multi-targeted inhibitor of Src family kinases. TG100435, chemically identified as [7-(2,6-dichlorophenyl)-5-methylbenzotriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, emerged from drug discovery efforts as a promising candidate for cancer therapy. This document details the scientific rationale for targeting Src kinase, the biochemical and cellular methodologies used to identify and characterize the inhibitor, and the preclinical data supporting its development. It is intended for researchers, scientists, and drug development professionals engaged in the field of kinase inhibitor discovery and oncology.

Introduction: The Rationale for Targeting Src Kinase

The Src family of non-receptor tyrosine kinases (SFKs) are critical regulators of intracellular signaling pathways that govern fundamental cellular processes, including proliferation, survival, migration, and adhesion. Overexpression and constitutive activation of SFKs, particularly Src, are frequently observed in a wide array of human cancers and have been linked to tumor progression and the development of metastases. Activated Src acts as a central node, relaying signals from various cell surface receptors, such as receptor tyrosine kinases (RTKs) and integrins, to downstream effectors like the Ras/MAPK and PI3K/Akt pathways. This central role makes Src an attractive and well-validated target for therapeutic intervention in oncology. The development of small molecule inhibitors aimed at the ATP-binding site of Src has been a major focus of cancer drug discovery.

Diagram 1: Simplified Src Signaling Pathway

This diagram illustrates the central role of Src kinase in relaying signals from cell surface receptors to downstream pathways that control key cellular functions like proliferation, survival, and migration.

Src_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation Integrin Integrin FAK FAK Integrin->FAK Activation Ras_Pathway Ras/Raf/MEK/ERK Pathway Src->Ras_Pathway Phosphorylation PI3K_Pathway PI3K/Akt Pathway Src->PI3K_Pathway Phosphorylation STAT3 STAT3 Src->STAT3 Phosphorylation Migration Migration, Adhesion & Invasion Src->Migration FAK->Src Activation Proliferation Cell Proliferation & Survival Ras_Pathway->Proliferation PI3K_Pathway->Proliferation STAT3->Proliferation TG100435 TG100435 TG100435->Src Inhibition

Caption: A simplified diagram of the Src signaling pathway and its inhibition by TG100435.

Discovery of TG100435: A Multi-Targeted Kinase Inhibitor

TG100435 was identified as a potent, orally active Src inhibitor with promising pharmacokinetic properties and demonstrated activity in human tumor cell lines and preclinical models of tumor growth. The core of the molecule is a benzo[e]triazine scaffold, a heterocyclic structure known to possess diverse biological activities and serve as a privileged structure in kinase inhibitor design.

Chemical Structure and Properties
  • IUPAC Name: 7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e]triazin-3-amine

  • Molecular Formula: C₂₆H₂₅Cl₂N₅O

  • Molecular Weight: 494.42 g/mol

The structure features a 2,6-dichlorophenyl group, which often serves to anchor inhibitors into hydrophobic pockets of kinase active sites, and a solubilizing side chain containing a pyrrolidine moiety, which can improve pharmacokinetic properties.

Synthesis Outline

The synthesis of benzo[e]triazine derivatives generally involves a multi-step process. While the exact scheme for TG100435 is proprietary, a representative synthesis based on related structures involves the condensation of a substituted 2-nitroaniline precursor with a hydrazide, followed by reductive cyclization to form the core triazine ring. Subsequent substitution reactions are then used to install the final side chains.

Diagram 2: Generalized Synthesis Workflow

This diagram outlines the logical flow for synthesizing the benzo[e]triazine core and subsequent derivatization to yield the final inhibitor.

Synthesis_Workflow Start Substituted 2-Nitroaniline Precursors Step1 Step 1: Condensation Start->Step1 Reagent1 Benzohydrazide Derivative Reagent1->Step1 Intermediate1 Hydrazide Intermediate Step1->Intermediate1 Step2 Step 2: Reductive Cyclization Intermediate1->Step2 Core Benzo[e][1,2,4]triazine Core Structure Step2->Core Step3 Step 3: Functionalization (e.g., Buchwald-Hartwig Coupling) Core->Step3 Final TG100435 Step3->Final

Caption: Generalized workflow for the synthesis of TG100435.

Biochemical Characterization and Potency

The initial characterization of a kinase inhibitor involves determining its potency and selectivity against a panel of purified enzymes. TG100435 was identified as a multi-targeted inhibitor with high affinity for several members of the Src kinase family.

Kinase Inhibition Profile

The inhibitory activity of TG100435 was assessed against a panel of tyrosine kinases, revealing potent inhibition of Src family members and Abl kinase. The inhibition constants (Ki) demonstrate the high affinity of the compound for these targets.

Kinase TargetInhibition Constant (Ki) (nM)
Src13 - 64
Lyn13 - 64
Lck13 - 64
Yes13 - 64
Abl13 - 64
EphB413 - 64
Table 1: In vitro kinase inhibition profile of TG100435. Data sourced from Hu, S. X., et al. (2007).
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

This protocol describes a common method for determining the potency (IC50) of an inhibitor against a purified kinase. The ADP-Glo™ assay is a luminescence-based method that measures the amount of ADP produced during the kinase reaction.

Objective: To determine the concentration of TG100435 required to inhibit 50% of Src kinase activity (IC50).

Materials:

  • Purified, active Src kinase

  • Kinase-specific peptide substrate (e.g., Poly(E-Y))

  • Adenosine triphosphate (ATP)

  • TG100435 (solubilized in DMSO)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well assay plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of TG100435 in DMSO. A typical starting concentration would be 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 5 nM final assay concentration).

  • Kinase Reaction Setup: In a 384-well plate, add the following components:

    • 1 µL of serially diluted TG100435 or DMSO (vehicle control).

    • 2 µL of Src kinase diluted in Kinase Reaction Buffer. The optimal enzyme concentration should be determined empirically to produce a robust signal (e.g., 2-5 ng/well).

    • 2 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for the enzyme (e.g., 25 µM) to ensure sensitive detection of ATP-competitive inhibitors.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • First Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and introduces luciferase/luciferin to generate a luminescent signal.

  • Second Incubation: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Plot the percent inhibition (relative to DMSO controls) against the log concentration of TG100435. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Cellular Activity and Anti-Proliferative Effects

Following biochemical validation, the next critical step is to assess the inhibitor's activity in a cellular context. This confirms cell permeability and target engagement within the complex intracellular environment. The discovery of TG100435 included its evaluation in human tumor cell lines, where it demonstrated anti-tumor activity.

Experimental Protocol: Cell Proliferation Assay (MTT/SRB)

This protocol outlines a method to assess the effect of TG100435 on the proliferation and viability of cancer cells. The MTT assay measures metabolic activity, while the Sulforhodamine B (SRB) assay measures total protein content; both serve as proxies for cell number.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of TG100435 in a panel of human cancer cell lines (e.g., A549 lung carcinoma).

Materials:

  • A549 human lung cancer cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • TG100435 (solubilized in DMSO)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB reagent

  • Solubilization buffer (for MTT) or 10 mM Tris base (for SRB)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate A549 cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The following day, treat the cells with a serial dilution of TG100435 (e.g., 0.01 to 100 µM) in fresh medium. Include wells with vehicle (DMSO) only as a negative control and wells with no cells for background measurement.

  • Incubation: Return the plates to the incubator for 72 hours. This duration allows for multiple cell doublings.

  • Assay Development (SRB Method):

    • Gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

    • Wash the plates five times with tap water and allow to air dry.

    • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

    • Solubilize the bound dye by adding 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance (optical density) at the appropriate wavelength (e.g., 510 nm for SRB) using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all wells. Express the results as a percentage of the vehicle-treated control cells. Plot the percentage of cell growth versus the log concentration of TG100435 and determine the GI50 value using non-linear regression analysis.

In Vivo Efficacy in Preclinical Models

The ultimate validation for a drug candidate comes from its performance in in vivo models. TG100435 was demonstrated to be orally active and possess anti-tumor activity in animal models of tumor growth, specifically in a lung neoplasm model.

Experimental Protocol: Human Tumor Xenograft Model

This protocol describes a standard subcutaneous xenograft model using the A549 human lung carcinoma cell line to evaluate the in vivo efficacy of TG100435.

Objective: To assess the ability of orally administered TG100435 to inhibit the growth of A549 tumors in immunodeficient mice.

Materials:

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or Nude mice)

  • A549 human lung carcinoma cells

  • Matrigel (optional, to improve tumor take-rate)

  • TG100435 formulated for oral gavage

  • Vehicle control formulation

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Harvest A549 cells during their exponential growth phase. Resuspend the cells in sterile PBS or culture medium, optionally mixed 1:1 with Matrigel, to a final concentration of 5-10 x 10⁷ cells/mL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1-10 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors become palpable, measure their dimensions using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Group Randomization and Dosing: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration: Administer TG100435 via oral gavage daily at one or more dose levels (e.g., 25, 50, 100 mg/kg). The control group receives the vehicle formulation on the same schedule.

  • Efficacy Assessment: Continue dosing for a specified period (e.g., 21-28 days). Measure tumor volumes and body weights twice weekly. Body weight is monitored as an indicator of general toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics). The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Metabolism and Pharmacokinetics

An essential aspect of drug development is understanding a compound's metabolic fate. Studies on TG100435 revealed a crucial biotransformation. The parent compound is converted to an ethylpyrrolidine N-oxide metabolite, TG100855. This N-oxidation is primarily mediated by flavin-containing monooxygenases (FMOs). Significantly, this metabolite, TG100855, is 2 to 9 times more potent as a kinase inhibitor than the parent TG100435. This metabolic activation likely contributes substantially to the overall in vivo efficacy observed after oral administration of TG100435.

Conclusion

The discovery of TG100435 represents a successful application of established drug discovery principles to identify a potent, orally bioavailable inhibitor of the Src kinase family. Through a rigorous cascade of biochemical and cellular assays, TG100435 was shown to effectively inhibit its targets and suppress the proliferation of human cancer cells. Its efficacy was further confirmed in in vivo xenograft models of human lung cancer. The identification of a highly active metabolite underscores the importance of thorough pharmacokinetic and metabolism studies in early-stage drug development. TG100435 stands as a significant lead compound in the pursuit of targeted therapies for Src-dependent malignancies.

References

  • Altogen Labs. (n.d.). A549 Xenograft Model. Retrieved from [Link]

  • Charles River. (n.d.). Xenograft, Lung, A549. Retrieved from [Link]

  • Champions Oncology. (n.d.). A549 | CDX Model. Retrieved from [Link]

  • Gomez-Cuadrado, L., et al. (2017). In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. Bio-protocol, 7(22), e2630.
  • Reaction Biology. (2025, January). A549: Lung cancer tumor model - xenograft – metastasizing - intravenous. Retrieved from [Link]

  • Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzotriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 17(3), 602-608.
  • Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzotriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed. Retrieved from [Link]

  • Pinto, E., et al. (2007). Synthesis and potent antitumor activity of new arylamino derivatives of nor-beta-lapachone and nor-alpha-lapachone. Bioorganic & Medicinal Chemistry, 15(22), 7035-7041.
  • Kousba, A., et al. (2007). Cyclic conversion of the novel Src kinase inhibitor [7-(2,6-dichloro-phenyl)-5-methyl-benzotriazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG1
Exploratory

TG100435: A Comprehensive Technical Guide on Biological Activity, Kinase Targeting, and Metabolic Dynamics

As a Senior Application Scientist, I approach the evaluation of small-molecule kinase inhibitors not merely as an assessment of binding affinity, but as a dynamic interplay between target engagement, metabolic fate, and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of small-molecule kinase inhibitors not merely as an assessment of binding affinity, but as a dynamic interplay between target engagement, metabolic fate, and systemic exposure. TG100435 represents a fascinating case study in drug development where the parent compound's potent in vitro activity is superseded by an even more active metabolite in vivo.

This whitepaper provides an in-depth analysis of the biological activity, mechanism of action, and metabolic pathways of TG100435, supported by self-validating experimental protocols designed for rigorous preclinical research.

Molecular Profile and Multi-Target Kinase Spectrum

TG100435 is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor[1]. Structurally, it is a benzotriazine derivative that exhibits potent inhibitory activity against a specific spectrum of kinases. Unlike pan-kinase inhibitors that suffer from high toxicity due to off-target effects, TG100435 demonstrates a refined selectivity profile, primarily targeting the Src family kinases (SFKs), Abl, and the EphB4 receptor[1][2].

The inhibition constants ( Ki​ ) for its primary targets—Src, Lyn, Abl, Yes, Lck, and EphB4—range tightly between 13 to 64 nM[1][3]. This narrow Ki​ window suggests a highly optimized pharmacophore capable of occupying the ATP-binding pockets of these specific kinases with high affinity[1].

Mechanism of Action: The Src/Abl/EphB4 Axis

The biological activity of TG100435 is driven by the simultaneous blockade of multiple signaling cascades critical for tumor survival, proliferation, and angiogenesis[2][4].

  • Src Family Kinases (SFKs): By inhibiting Src, Lyn, Yes, and Lck, TG100435 disrupts focal adhesion turnover and cellular motility, which are critical steps in tumor metastasis[1][5].

  • Abl Kinase: The inhibition of Abl (and its oncogenic fusion protein Bcr-Abl) makes this compound highly relevant in the context of hematological malignancies, such as Chronic Myeloid Leukemia (CML)[1].

  • EphB4 Receptor: EphB4 is a receptor tyrosine kinase (RTK) heavily implicated in tumor angiogenesis. Its inhibition cuts off the vascular supply required for solid tumor expansion[1].

G TG TG100435 (Kinase Inhibitor) Src Src Family Kinases (Src, Lyn, Yes, Lck) TG->Src Inhibits (Ki 13-64 nM) Abl Abl / Bcr-Abl TG->Abl Inhibits EphB4 EphB4 Receptor TG->EphB4 Inhibits Downstream Downstream Signaling (Proliferation, Angiogenesis) Src->Downstream Blocks Abl->Downstream Blocks EphB4->Downstream Blocks Apoptosis Apoptosis / Cell Cycle Arrest Downstream->Apoptosis Shifts to

Mechanism of Action of TG100435 on Tyrosine Kinases.

Metabolic Dynamics: The TG100435 to TG100855 Conversion

In drug development, we occasionally encounter compounds where the in vivo efficacy significantly outpaces the in vitro predictions of the parent molecule. TG100435 is a prime example.

Upon oral administration, TG100435 undergoes rapid biotransformation into four oxidation metabolites[2]. The predominant metabolic pathway is the N-oxidation of the ethylpyrrolidine moiety, yielding the active metabolite TG100855 [3][6].

Crucially, TG100855 is 2 to 9 times more potent than the parent compound[3]. This biotransformation is primarily mediated by Flavin-containing monooxygenases (FMOs) , specifically the FMO3 isoform, rather than the traditional Cytochrome P450 (CYP) enzymes[6][7]. The causality here is profound: because the drug is converted into a more potent inhibitor across species, the overall tyrosine kinase inhibition in animal models is substantially amplified after oral administration[2][3].

Metabolism Parent TG100435 (Parent Compound) FMO3 FMO3 Enzyme (Hepatic Metabolism) Parent->FMO3 N-oxidation Metabolite TG100855 (N-oxide Metabolite) FMO3->Metabolite Conversion Potency Enhanced Kinase Inhibition (2 to 9-fold increase) Metabolite->Potency Biological Effect Inhibitor Methimazole (FMO Inhibitor) Inhibitor->FMO3 Blocks

FMO3-Mediated Biotransformation of TG100435 to TG100855.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, a protocol must be a self-validating system. The following methodologies are designed to evaluate the dual nature of TG100435: its direct kinase inhibition and its metabolic flux.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Check: We utilize TR-FRET rather than standard colorimetric assays because small molecules like TG100435 can exhibit auto-fluorescence. TR-FRET introduces a time delay before measurement, eliminating background fluorescence and yielding a pristine signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of TG100435 in 100% DMSO, starting at 10 µM.

  • Internal Controls: Include Dasatinib (1 µM) as a positive control for total inhibition, and 1% DMSO as a vehicle (negative) control to establish the assay's dynamic range.

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of recombinant Src kinase (0.5 nM final concentration) to a 384-well plate. Add 100 nL of the diluted TG100435. Incubate at room temperature for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled poly-GT peptide (50 nM) and ATP (at the Km​ value for Src, typically ~10 µM).

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of EDTA (30 mM) containing Europium-anti-phospho-tyrosine antibody (2 nM). Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC50​ using a 4-parameter logistic curve fit.

Protocol 2: FMO3-Mediated Metabolic Flux Profiling

Causality Check: To definitively prove that FMO3 (and not CYP450) is responsible for the conversion of TG100435 to TG100855, we use Methimazole, a competitive FMO inhibitor[7]. If Methimazole halts the production of TG100855, the FMO3 pathway is validated.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a reaction mix containing 1 mg/mL HLM protein in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation (Validation Step): Split the mix into two cohorts. To Cohort A, add vehicle. To Cohort B, add Methimazole (1 mM final concentration) and pre-incubate for 10 minutes at 37°C[7].

  • Substrate Addition: Add TG100435 to both cohorts at a final concentration of 5 µM.

  • Reaction Initiation: Start the metabolic reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Termination: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system to quantify the depletion of TG100435 (m/z 494.4) and the formation of TG100855 (m/z 510.4).

Quantitative Data Summary

The following tables synthesize the critical quantitative metrics regarding TG100435's target affinity and pharmacokinetic profile across species[1][2][3].

Table 1: Kinase Inhibition Profile of TG100435

Target KinaseKinase Family Ki​ (nM)Biological Consequence of Inhibition
Src SFK13 - 64Reduced cellular motility and invasion
Lyn SFK13 - 64Impaired B-cell receptor signaling
Yes SFK13 - 64Decreased tumor growth and metastasis
Lck SFK13 - 64Modulation of aberrant T-cell activation
Abl Non-receptor TK13 - 64Inhibition of aberrant proliferation (e.g., CML)
EphB4 RTK13 - 64Disruption of tumor angiogenesis

Table 2: Pharmacokinetic Parameters and Bioavailability

SpeciesSystemic Clearance (mL/min/kg)Oral Bioavailability (%)Predominant Circulating Species
Mouse 20.174TG100855 (N-oxide metabolite)
Rat 12.723TG100855 (N-oxide metabolite)
Dog 14.511TG100855 (N-oxide metabolite)

References

  • Hu, S. X., et al. "Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855..." Drug Metabolism and Disposition, 2007 Jun;35(6):929-36. URL:[Link]

  • Kousba, A., et al. "Cyclic conversion of the novel Src kinase inhibitor[7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and Its N-oxide metabolite by flavin-containing monoxygenases and cytochrome P450 reductase." Drug Metabolism and Disposition, 2007 Dec;35(12):2242-51. URL:[Link]

Sources

Foundational

Deconstructing TG100435: Target Spectrum, Metabolic Bioactivation, and Experimental Methodologies in Kinase Inhibition

Executive Synopsis In the landscape of targeted oncology and signal transduction research, TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Synopsis

In the landscape of targeted oncology and signal transduction research, TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) has emerged as a novel, orally active, multi-targeted protein tyrosine kinase inhibitor[1]. Unlike traditional single-target inhibitors, TG100435 operates through a unique pharmacological mechanism: it acts as a potent inhibitor in its parent form while simultaneously undergoing metabolic bioactivation to produce an even more potent N-oxide metabolite, TG100855[2].

This technical guide provides an in-depth analysis of TG100435's target profile, elucidates its complex metabolic interconversion, and outlines self-validating experimental protocols designed for researchers evaluating its efficacy in preclinical models.

Target Kinase Profile and Quantitative Affinity

TG100435 is engineered to competitively bind to the ATP-binding pocket of specific kinases, locking them in inactive conformations. Its primary targets include the Src family kinases (SFKs), the non-receptor tyrosine kinase Abl, and the Ephrin receptor EphB4[3]. By inhibiting these nodes, TG100435 effectively severs the downstream signaling cascades responsible for aberrant cell proliferation, cytoskeletal reorganization, and tumor metastasis.

Quantitative Data Summary

The following table summarizes the inhibition constants ( Ki​ ) for TG100435 against its primary targets, demonstrating its high-affinity binding profile in the low nanomolar range[3].

Target Kinase Ki​ Range (nM)Primary Cellular Function Disrupted by Inhibition
Src 13 - 64Cell adhesion, migration, and anoikis resistance
Lyn 13 - 64Hematopoietic signaling and apoptosis regulation
Abl 13 - 64Cytoskeletal dynamics and cell division
Yes 13 - 64Tight junction regulation and epithelial integrity
Lck 13 - 64T-cell activation and maturation
EphB4 13 - 64Angiogenesis and cellular sorting

The TG100435-TG100855 Metabolic Axis

A defining characteristic of TG100435 is its dynamic metabolic trajectory. In vivo and in human liver microsomes, the total metabolic flux of TG100435 is heavily dictated by Flavin-containing monooxygenases (specifically FMO3) and Cytochrome P450 enzymes (CYP3A4)[4].

FMO3 catalyzes the N-oxidation of the ethylpyrrolidine ring of TG100435, converting it into TG100855 [4]. Crucially, TG100855 is 2 to 9 times more potent than the parent compound[2]. This system is not unidirectional; Cytochrome P450 reductase facilitates an enzyme-mediated retroreduction, converting TG100855 back into TG100435[5]. The N-oxidation reaction occurs approximately 15 times faster than the retroreduction[4], creating a continuous, highly active pool of kinase inhibitors in systemic circulation. This cyclic conversion substantially amplifies the overall tyrosine kinase inhibition achieved after oral administration[2].

Metabolism TG100435 TG100435 (Parent Compound) FMO3 FMO3 / CYP3A4 (Oxidation) TG100435->FMO3 N-oxidation TG100855 TG100855 (Active N-oxide) CYP_Red CYP450 Reductase (Retroreduction) TG100855->CYP_Red Reduction FMO3->TG100855 15x faster CYP_Red->TG100435

Caption: Metabolic interconversion between TG100435 and its highly potent N-oxide metabolite TG100855.

Mechanistic Pathways & Cellular Consequences

Inhibition of SFKs and Abl by TG100435 triggers a profound downregulation of critical downstream effectors. The primary mechanistic consequence is the disruption of Focal Adhesion Kinase (FAK) and Paxillin phosphorylation, which halts cellular motility. Additionally, the suppression of STAT3 and Akt pathways induces cell cycle arrest and promotes apoptosis. This mechanism is highly relevant in oncology, where SFK overactivation drives metastasis and enables cancer cells to evade anoikis (apoptosis induced by lack of extracellular matrix attachment)[6].

Pathway Inhibitor TG100435 / TG100855 Kinases SFKs (Src, Lyn, Yes, Lck) Abl, EphB4 Inhibitor->Kinases ATP-competitive inhibition Downstream1 FAK / Paxillin Kinases->Downstream1 Downstream2 STAT3 / Akt Kinases->Downstream2 Outcome1 Cell Migration & Invasion Downstream1->Outcome1 Outcome2 Cell Proliferation & Survival Downstream2->Outcome2

Caption: Downstream signaling cascade disruption mediated by TG100435 kinase inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of TG100435 requires carefully engineered, self-validating assay systems. The following protocols detail the causality behind each experimental choice to prevent false positives and artifactual data.

Protocol A: TR-FRET In Vitro Kinase Inhibition Assay

Causality & Validation: Small molecule inhibitors containing conjugated ring systems (like TG100435) often possess intrinsic fluorescence that confounds standard colorimetric or prompt-fluorescence assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it introduces a temporal delay (e.g., 50-100 µs) before measurement. This delay allows short-lived background auto-fluorescence to decay, ensuring the measured Ki​ values are true reflections of binding affinity. The inclusion of a known pan-kinase inhibitor (e.g., Staurosporine) serves as an internal positive control to validate the dynamic range of the assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase master mix containing recombinant human Src kinase (1 nM final concentration) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of TG100435 in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration 1%).

  • Incubation: Add the kinase master mix to the compound wells. Incubate for 15 minutes at room temperature to allow for steady-state binding.

  • Reaction Initiation: Add an ATP/Substrate mix (ULight-labeled poly-GT peptide and ATP at the predetermined Km​ value). Incubate for 60 minutes.

  • Detection & Termination: Add EDTA to stop the kinase reaction, followed by the Europium-labeled anti-phospho-tyrosine antibody. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50​ .

Workflow Prep 1. Reagent Prep (Kinase, ATP, Substrate) Compound 2. TG100435 Addition (Serial Dilution) Prep->Compound Incubation 3. Incubation (Binding & Reaction) Compound->Incubation Detection 4. TR-FRET Detection (Emission Ratio) Incubation->Detection Analysis 5. Data Analysis (IC50 / Ki Calculation) Detection->Analysis

Caption: Step-by-step workflow for the TR-FRET in vitro kinase inhibition assay.

Protocol B: Mitomycin C-Controlled Wound Healing (Migration) Assay

Causality & Validation: Because TG100435 inhibits both cell proliferation (via STAT3/Akt) and migration (via FAK), a standard wound-healing assay cannot distinguish whether the "wound" failed to close because the cells stopped moving or because they stopped dividing. To create a self-validating system, cells are pre-treated with Mitomycin C, a potent DNA crosslinker that permanently arrests cell division without causing immediate toxicity. Consequently, any failure to close the wound is definitively attributed to the inhibition of cellular motility, isolating the specific anti-migratory effects of TG100435.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H460 lung cancer cells) in a 6-well plate and culture until they reach 95-100% confluence.

  • Proliferation Arrest: Treat the monolayer with Mitomycin C (10 µg/mL) for 2 hours at 37°C. Wash the cells three times with PBS to remove residual Mitomycin C.

  • Wound Creation: Use a sterile 200 µL pipette tip to scratch a straight line through the center of the cellular monolayer. Wash once with PBS to remove detached cells.

  • Drug Treatment: Add serum-free media containing either Vehicle (0.1% DMSO) or TG100435 (e.g., 50 nM, 100 nM).

  • Imaging & Analysis: Photograph the wound at 0, 12, and 24 hours using an inverted phase-contrast microscope. Quantify the wound closure area using ImageJ software to determine the migration inhibition percentage.

References

  • TG-100435 | Tyrosine Kinase Inhibitor . MedChemExpress. 1

  • Metabolism and Pharmacokinetics of a Novel Src Kinase Inhibitor TG100435 ([7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and Its Active N-Oxide Metabolite TG100855... . Semantic Scholar. 3

  • Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435... - PubMed . National Institutes of Health (NIH).2

  • Cyclic conversion of the novel Src kinase inhibitor[7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and Its N-oxide metabolite by flavin - PubMed . National Institutes of Health (NIH). 4

  • Cyclic conversion of the novel Src kinase inhibitor... - PubMed (Alternate Entry) . National Institutes of Health (NIH). 5

  • How do prolonged anchorage-free lifetimes strengthen non-small-cell lung cancer cells to evade anoikis? – A link with altered cellular metabolomics - PMC . National Institutes of Health (NIH). 6

Sources

Exploratory

TG100435 as a multi-targeted kinase inhibitor

Executive Summary TG100435 is a novel, orally bioavailable, multi-targeted protein tyrosine kinase inhibitor primarily directed against the Src family kinases (SFKs), Abl, and EphB4[1]. What distinguishes TG100435 from c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

TG100435 is a novel, orally bioavailable, multi-targeted protein tyrosine kinase inhibitor primarily directed against the Src family kinases (SFKs), Abl, and EphB4[1]. What distinguishes TG100435 from conventional kinase inhibitors is its unique metabolic profile: it acts as both a potent primary inhibitor and a prodrug. Upon oral administration, it undergoes hepatic oxidation by flavin-containing monooxygenases (FMOs) to form a significantly more active N-oxide metabolite, TG100855[2]. This technical guide details the pharmacological profile, metabolic mechanisms, and validated experimental protocols for evaluating TG100435 in preclinical settings.

Pharmacological Profile and Target Kinases

TG100435 demonstrates potent inhibition against a specific spectrum of tyrosine kinases, avoiding the broad off-target toxicity often seen with early-generation pan-kinase inhibitors. The inhibition constants ( Ki​ ) for TG100435 against its primary targets range from 13 to 64 nM[1].

Table 1: In Vitro Kinase Inhibition Profile of TG100435

Target KinaseKinase Family Ki​ (nM)Biological Role in Pathology
Src SFK13 - 64Cellular proliferation, invasion, and survival
Lyn SFK13 - 64Hematopoietic signaling, anti-apoptosis
Yes SFK13 - 64Tumor metastasis, angiogenesis
Lck SFK13 - 64T-cell activation and aberrant signaling
Abl Non-receptor TK13 - 64Cytoskeletal reorganization, cell cycle
EphB4 Receptor TK13 - 64Angiogenesis, tumor microenvironment

Metabolic Activation: The FMO3 Pathway

A critical aspect of TG100435's pharmacology is its biotransformation. In vivo and in vitro studies across human, dog, and rat models reveal that TG100435 is oxidized primarily by Flavin-containing monooxygenase 3 (FMO3) and, to a lesser extent, CYP3A4, to form an ethylpyrrolidine N-oxide metabolite known as TG100855[1][2].

Crucially, TG100855 is 2 to 9 times more potent than the parent compound against the target kinases[1]. Furthermore, an enzyme-mediated retroreduction converts TG100855 back to TG100435. This cyclic interconversion prolongs the effective half-life of the active pharmacophores, sustaining target inhibition in vivo long after initial dosing[2].

Pathway TG TG100435 (Parent Inhibitor) Metab Hepatic FMO3 & CYP3A4 Oxidation TG->Metab First-pass metabolism Kinases Target Kinases (Src, Lyn, Abl, Yes, Lck, EphB4) TG->Kinases Inhibits (Ki 13-64 nM) TGOx TG100855 (Active N-oxide) Metab->TGOx N-oxidation TGOx->TG Retroreduction (Cyclic Conversion) TGOx->Kinases Inhibits (2-9x more potent) Effects Inhibition of Tumor Proliferation & Migration Kinases->Effects Pathway Blockade

TG100435 metabolic activation via FMO3 and subsequent multi-kinase inhibition pathway.

Pharmacokinetics and Bioavailability

The systemic clearance and oral bioavailability of TG100435 exhibit significant cross-species variation, which must be accounted for during allometric scaling to human dosing[1].

Table 2: Pharmacokinetic Parameters of TG100435

SpeciesSystemic Clearance (mL/min/kg)Oral Bioavailability (%)Predominant Circulating Species
Mouse 20.174%TG100435 / TG100855
Rat 12.723%TG100855 (1.1-fold > parent)
Dog 14.511%TG100855 (2.1-fold > parent)

Because oral administration results in substantial first-pass conversion to the more potent TG100855, the overall tyrosine kinase inhibition in animal models is often substantially greater than predicted by in vitro assays of the parent compound alone[1].

Experimental Methodology: In Vitro Kinase Assay Protocol

To accurately evaluate the potency of TG100435 and its metabolite, a robust, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.

Expertise & Causality: We utilize TR-FRET rather than radiometric assays because it is a homogeneous format that eliminates washing steps. Washing can disrupt low-affinity kinase-inhibitor complexes, leading to artificially inflated IC50​ values. Furthermore, ATP concentrations must be strictly matched to the apparent Km​ of each specific kinase (e.g., Src vs. Abl) to ensure that the derived IC50​ values accurately reflect the true Ki​ according to the Cheng-Prusoff equation.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 3X concentration of recombinant Src kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Causality: DTT is essential to maintain the kinase in a reduced, active state, while Brij-35 prevents non-specific binding of the hydrophobic inhibitor to the microplate walls.

  • Compound Dilution: Serially dilute TG100435 and synthetically prepared TG100855 in 100% DMSO, then dilute 1:100 in assay buffer to achieve a final DMSO concentration of 1% in the reaction.

    • Causality: DMSO concentrations >1% can destabilize the kinase fold and artificially lower enzymatic activity, skewing the inhibition curve.

  • Enzyme-Inhibitor Pre-incubation: Dispense 5 µL of the 3X kinase solution and 5 µL of the 3X inhibitor solution into a 384-well plate. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase prior to the introduction of competitive ATP.

  • Reaction Initiation: Add 5 µL of a 3X ATP/Substrate mix (biotinylated poly-Glu-Tyr peptide). The ATP concentration must be exactly at the Km​ for Src (typically ~10-15 µM).

  • Termination and Detection: After 60 minutes, terminate the reaction by adding 15 µL of detection buffer containing EDTA (to chelate Mg2+ and stop catalysis), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Data Analysis: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a compatible microplate reader. Calculate the IC50​ using a 4-parameter logistic fit.

Workflow Step1 1. Reagent Prep (Kinase + DTT/Brij-35) Step2 2. Compound Dilution (1% Final DMSO) Step1->Step2 Step3 3. Pre-incubation (30 min Equilibrium) Step2->Step3 Step4 4. Reaction Initiation (Km-matched ATP) Step3->Step4 Step5 5. TR-FRET Detection (IC50 Calculation) Step4->Step5

Step-by-step TR-FRET kinase assay workflow for evaluating TG100435 potency.

Translational Insights

Beyond traditional solid tumors—where Src and EphB4 drive metastasis and angiogenesis[3]—TG100435 has shown promise in non-oncology indications characterized by hyperactive kinase signaling. For instance, in Tuberous Sclerosis Complex (TSC) and Lymphangioleiomyomatosis (LAM), Src kinase is aberrantly activated. Preclinical data indicates that Src inhibitors like TG100435 can decrease the proliferation and invasiveness of TSC2-deficient cells, presenting a novel therapeutic avenue independent of standard mTOR pathway inhibitors[4].

References

  • Hu, S. X., et al. "Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435... and its active N-oxide metabolite TG100855." Drug Metabolism and Disposition, 2007. Source: NIH/PubMed.[Link]

  • Kousba, A., et al. "Cyclic conversion of the novel Src kinase inhibitor TG100435 and Its N-oxide metabolite by flavin-containing monoxygenases and cytochrome P450 reductase." Drug Metabolism and Disposition, 2007. Source: NIH/PubMed.[Link]

  • Puls, L. N., et al. "Current Status of Src Inhibitors in Solid Tumor Malignancies." The Oncologist, 2011. Source: PMC/NIH.[Link]

  • TargeGen Inc. "Src kinase inhibition as treatment for lympangioleiomyomatosis and tuberous sclerosis." World Intellectual Property Organization, WO2015069217A1, 2015.

Sources

Foundational

Mechanistic Profiling & Target Engagement

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Author: BenchChem Technical Support Team. Date: April 2026

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I'm now integrating data regarding the effects of TG100435 in TSC2-/- cells, specifically its ability to block Src hyperactivation, restoring E-cadherin and reducing EMT. I'm focusing on incorporating a concise and well-referenced description of this mechanism within the document.

An In-Depth Technical Guide on the Efficacy and Pharmacodynamics of TG100435

As a Senior Application Scientist in targeted oncology and kinase inhibitor development, I approach the evaluation of TG100435 not merely as a static multi-kinase inhibitor, but as a dynamic pharmacological system. To fully harness the efficacy of TG100435 in preclinical and clinical models, researchers must understand its unique metabolic interconversion and its broad-spectrum targeting of the Src-family kinases (SFKs).

This whitepaper synthesizes the mechanistic grounding, pharmacokinetic complexities, and validated experimental protocols required to successfully deploy TG100435 in drug development workflows.

TG100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor [1.1]. While initially characterized as a Src inhibitor, its true therapeutic value lies in its polypharmacological profile against a broader array of kinases, including Lyn, Abl, Yes, Lck, and EphB4[1][2].

In oncology and rare respiratory/fibrotic diseases like Lymphangioleiomyomatosis (LAM) and Tuberous Sclerosis Complex (TSC), the hyperactivation of Src kinases drives Epithelial-Mesenchymal Transition (EMT), cell migration, and tumor dissemination[3][4]. By competitively binding to the ATP-binding pocket of these kinases, TG100435 effectively uncouples downstream signaling cascades such as the PI3K/Akt and STAT3 pathways.

Quantitative Data Presentation

To establish a baseline for target engagement, the following table summarizes the primary kinase targets, inhibition constants ( Ki​ ), and systemic clearance metrics across standard preclinical models.

Table 1: TG100435 Pharmacological & Pharmacokinetic Profile

ParameterMetric / ValueCausality / Implication for Study Design
Primary Targets Src, Lyn, Abl, Yes, Lck, EphB4Broad SFK inhibition prevents compensatory kinase activation in tumor models.
Ki​ Range 13 nM – 64 nMHigh potency requires careful dose-titration to avoid off-target toxicity in vitro.
Oral Bioavailability Mouse (74%), Rat (23%), Dog (11%)Significant cross-species variance dictates the need for species-specific dosing vehicles (e.g., phospholipid concentrates).
Systemic Clearance 12.7 – 20.1 mL/min/kgRapid clearance is offset by the formation of a highly potent active metabolite.

Data synthesized from Hu et al., 2007[2] and MedChemExpress[1].

The TG100435 ⇌ TG100855 Axis: Metabolic Interconversion

A critical failure point in preclinical studies involving TG100435 is measuring only the parent compound during pharmacokinetic (PK) analysis. In vivo, TG100435 acts almost as a prodrug; it is predominantly converted by hepatic Flavin-containing monooxygenase 3 (FMO3) into its N-oxide metabolite, TG100855 [2][5].

Crucially, TG100855 is 2 to 9 times more potent than the parent compound [2]. Furthermore, this process is cyclic: Cytochrome P450 reductase can catalyze the retroreduction of TG100855 back into TG100435[5]. Therefore, the overall tyrosine kinase inhibition observed in animal models is a composite effect of both molecules.

G TG435 TG100435 (Parent Compound) FMO3 FMO3 / CYP3A4 (N-Oxidation) TG435->FMO3 TG855 TG100855 (Active N-oxide, 2-9x Potency) CYPRED Cytochrome P450 Reductase (Retroreduction) TG855->CYPRED FMO3->TG855 CYPRED->TG435

Cyclic metabolic interconversion of TG100435 and its potent N-oxide metabolite TG100855.

Experimental Protocols: Validated Methodologies

To ensure scientific integrity, protocols must be self-validating. The following workflows are designed to build internal controls directly into your experimental execution.

Protocol 1: In Vitro Metabolic Flux & Kinase Assay Validation

Rationale: Because TG100855 drives primary efficacy, in vitro assays must validate the FMO3-dependent conversion to ensure the model accurately reflects human hepatic metabolism.

Step-by-Step Methodology:

  • Microsomal Incubation: Incubate 10 µM of TG100435 with human liver microsomes (HLMs) (1 mg/mL protein) supplemented with 1 mM NADPH in a 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Self-Validating Inhibition Controls: Divide the samples into three cohorts:

    • Cohort A (Vehicle Control): Standard incubation.

    • Cohort B (FMO Inhibition): Pre-incubate with 1 mM Methimazole.

    • Cohort C (CYP3A4 Inhibition): Pre-incubate with 1 µM Ketoconazole.

  • Reaction Termination & Extraction: After 30 minutes, terminate the reaction using ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant.

    • Causality Check: If the assay is functioning correctly, Cohort B (Methimazole) will show a ~90% reduction in TG100855 formation, validating that FMO3 is the primary driver of N-oxidation[5]. Cohort C will show minimal impact, confirming CYP3A4's minor role.

Protocol 2: In Vivo Efficacy Profiling in TSC/LAM Models

Rationale: In TSC2-deficient cells, autophagy inhibition leads to the accumulation of active Src kinase, which downregulates E-cadherin and upregulates SNAIL, promoting metastasis[3][4]. TG100435 rescues this phenotype. Because TG100435 is poorly water-soluble, standard aqueous vehicles will yield erratic PK data.

Step-by-Step Methodology:

  • Formulation: Dissolve TG100435 in an aqueous phospholipid concentrate (e.g., PHOSAL 50 PG) to maximize oral bioavailability and ensure uniform gastrointestinal absorption[6].

  • Model Generation & Dosing: Utilize TSC2-/- xenograft murine models. Administer the formulated TG100435 via oral gavage at 25 mg/kg and 100 mg/kg daily.

  • Pharmacodynamic (PD) Readout: At day 21, harvest tumor and lung tissues. Perform immunoblotting on lysates.

    • Primary Markers: Probe for phosphorylated Src (p-Src) to confirm target engagement.

    • Secondary Markers: Probe for E-cadherin (expected to increase) and SNAIL/MMP9 (expected to decrease) to validate the reversal of EMT[4].

  • Efficacy Readout: Quantify lung colonization (metastatic nodules) via histological staining.

G Drug TG100435 / TG100855 SFK Src Family Kinases (Src, Lyn, Yes, Lck) Drug->SFK Inhibits (Ki: 13-64 nM) Downstream1 PI3K / Akt Pathway SFK->Downstream1 Downstream2 FAK / Paxillin SFK->Downstream2 Downstream3 STAT3 Signaling SFK->Downstream3 Outcome1 Tumor Proliferation & Survival Downstream1->Outcome1 Outcome2 Cell Migration & EMT (LAM/TSC) Downstream2->Outcome2 Downstream3->Outcome1

Mechanistic pathway of TG100435/TG100855 inhibiting Src-family kinases to halt tumor progression.

References

  • Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855. Drug Metabolism and Disposition. URL: [Link]

  • Cyclic conversion of the novel Src kinase inhibitor[7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and Its N-oxide metabolite by flavin-containing monoxygenases and cytochrome P450 reductase. Drug Metabolism and Disposition. URL: [Link]

  • Src kinase inhibition as treatment for lympangioleiomyomatosis and tuberous sclerosis (WO2015069217A1). Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Cellular Assays Using TG100435, a Multi-Targeted Tyrosine Kinase Inhibitor

Introduction TG100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include several members of the Src family of kinases (such as Src, Lyn, Lck, and Yes), as well as Bc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

TG100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include several members of the Src family of kinases (such as Src, Lyn, Lck, and Yes), as well as Bcr-Abl and the EphB4 receptor. The Src family of non-receptor tyrosine kinases are crucial regulators of a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Overexpression and hyperactivity of Src kinases are frequently observed in various human cancers and are associated with malignant progression and metastasis. By inhibiting these key signaling nodes, TG100435 presents a valuable tool for cancer research and drug development.

These application notes provide a comprehensive guide for researchers to effectively utilize TG100435 in an in vitro cell culture setting. The protocols herein are designed to facilitate the characterization of TG100435's effects on cancer cell lines, focusing on cell viability, apoptosis, and the modulation of downstream signaling pathways.

Mechanism of Action: Targeting the Src Signaling Nexus

Src kinases are pivotal integrators of signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and cell adhesion molecules. Upon activation, Src phosphorylates a wide array of substrate proteins, initiating downstream signaling cascades. One of the most critical of these is the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival. Activated Src can directly and indirectly lead to the activation of PI3K, which in turn phosphorylates AKT. Activated AKT then modulates a variety of cellular processes, in part through the activation of mTOR.

TG100435, by inhibiting Src family kinases, is expected to attenuate these downstream signals, leading to decreased cell proliferation and survival in cancer cells that are dependent on this pathway. Therefore, a key aspect of characterizing the in vitro activity of TG100435 is to assess the phosphorylation status of key proteins within the Src and PI3K/AKT/mTOR pathways.

I. Preparation of TG100435 Stock and Working Solutions

Proper preparation of the inhibitor stock solution is critical for accurate and reproducible experimental results. TG100435 is a small molecule that, like many kinase inhibitors, is best dissolved in an organic solvent for the preparation of a concentrated stock solution.

A. Materials
  • TG100435 powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, low-retention tips

B. Protocol for 10 mM Stock Solution
  • Equilibration: Allow the vial of TG100435 powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of TG100435. For example, to prepare 1 mL of a 10 mM stock solution, use the following calculation:

    • Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed TG100435 powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication in a water bath can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A properly stored stock solution should be stable for at least 6 months.

C. Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in a complete cell culture medium.

  • Pre-warm Medium: Warm the required volume of complete cell culture medium to 37°C.

  • Serial Dilution: Perform serial dilutions of the TG100435 stock solution into the pre-warmed medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

II. Cell Culture and Treatment with TG100435

The choice of cell line is critical and should ideally be based on the known genetic background and signaling dependencies of the cancer type being studied. Cell lines with known Src hyperactivation may be particularly sensitive to TG100435.

A. Recommended Cell Lines

While specific data for TG100435 is limited, a panel of cell lines representing different cancer types is recommended for initial screening. This could include, but is not limited to:

  • Breast Cancer: MDA-MB-231 (Triple-Negative), MCF-7 (ER-positive)

  • Ovarian Cancer: TOV-21G, OV-90

  • Head and Neck Cancer: SCC78, SCC143

  • Cholangiocarcinoma: HuCCA-1, KKU-M213

B. General Cell Culture Protocol
  • Cell Maintenance: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Plating for Experiments: The optimal cell seeding density will vary depending on the cell line's growth rate and the duration of the experiment. A preliminary experiment to determine the optimal seeding density is highly recommended.

Assay TypePlate FormatGeneral Seeding Density (cells/well)
Cell Viability96-well3,000 - 10,000
Apoptosis (Flow Cytometry)6-well200,000 - 500,000
Western Blotting6-well or 10 cm dish500,000 - 2,000,000
C. Treatment Protocol
  • Seeding: Plate the cells at the predetermined density and allow them to adhere and resume logarithmic growth (typically overnight).

  • Preparation of Treatment Media: Prepare serial dilutions of TG100435 in a complete culture medium. Include a vehicle-only control (medium with the same final concentration of DMSO as the highest TG100435 concentration).

  • Treatment: Carefully aspirate the old medium from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the cells for the desired treatment duration. This can range from a few hours for signaling pathway analysis to several days for cell viability and apoptosis assays. A time-course experiment is recommended to determine the optimal treatment duration.

III. Experimental Protocols for Assessing the Effects of TG100435

The following are detailed protocols for key in vitro assays to characterize the biological effects of TG100435.

A. Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound. The MTT and CellTiter-Glo® assays are two commonly used methods.

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength.

  • Protocol:

    • Plate cells in a 96-well plate and treat with a range of TG100435 concentrations for the desired duration (e.g., 24, 48, 72 hours).

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

This is a homogeneous "add-mix-measure" assay that determines the number of viable cells based on the quantification of ATP, an indicator of metabolically active cells.

  • Principle: The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.

  • Protocol:

    • Plate cells in an opaque-walled 96-well plate and treat with TG100435.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

B. Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Protocol:

    • Plate cells in 6-well plates and treat with TG100435 for a predetermined time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

    • Data Interpretation:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

C. Western Blot Analysis of Downstream Signaling

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the signaling pathways affected by TG100435.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target proteins.

  • Protocol:

    • Cell Lysis: After treatment with TG100435 for a short duration (e.g., 1, 2, 6, 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

    • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

  • Recommended Antibodies for Analysis:

    • p-Src Family (Tyr416)

    • Total Src

    • p-AKT (Ser473)

    • Total AKT

    • p-mTOR (Ser2448)

    • Total mTOR

    • p-S6 Ribosomal Protein (Ser235/236)

    • Total S6 Ribosomal Protein

    • Cleaved PARP (as a marker of apoptosis)

    • β-Actin or GAPDH (as a loading control)

IV. Visualization and Data Presentation

A. Signaling Pathway Diagram

The following diagram illustrates the simplified Src and downstream PI3K/AKT/mTOR signaling pathway, highlighting the point of inhibition by TG100435.

TG100435_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR Src Src Family Kinases RTK->Src Activation PI3K PI3K Src->PI3K Activation TG100435 TG100435 TG100435->Src AKT AKT PI3K->AKT PIP2 to PIP3 mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Src signaling and downstream PI3K/AKT/mTOR pathway inhibition by TG100435.

B. Experimental Workflow Diagram

This diagram outlines the general workflow for evaluating the in vitro effects of TG100435.

Experimental_Workflow cluster_assays Biological Assays start Select Cancer Cell Lines culture Cell Culture & Seeding start->culture treat Treat with TG100435 (Dose-Response & Time-Course) culture->treat viability Cell Viability (MTT / CellTiter-Glo) treat->viability apoptosis Apoptosis (Annexin V / PI) treat->apoptosis western Western Blot (Signaling Pathway Analysis) treat->western analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis western->analysis

Caption: General workflow for in vitro characterization of TG100435.

V. References

  • Hu, S. X., et al. (2007). Cyclic conversion of the novel Src kinase inhibitor [7-(2,6-dichloro-phenyl)-5-methyl-benzotriazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and Its

Application

starting concentration of TG100435 for cell-based assays

Optimization of Starting Concentrations for TG100435 in Cell-Based Assays: A Mechanistic and Methodological Guide Executive Summary TG100435 is a highly potent, multi-targeted, orally active protein tyrosine kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimization of Starting Concentrations for TG100435 in Cell-Based Assays: A Mechanistic and Methodological Guide

Executive Summary

TG100435 is a highly potent, multi-targeted, orally active protein tyrosine kinase inhibitor. While it demonstrates exceptional biochemical affinity for Src family kinases (SFKs), Abl, and EphB4, translating these cell-free metrics into cell-based assays requires strategic dose optimization. This application note provides a comprehensive, self-validating protocol for determining the optimal starting concentration of TG100435 in in vitro models, grounded in the compound's mechanism of action and metabolic profile.

Pharmacological Profile & Mechanism of Action

TG100435 functions as an ATP-competitive inhibitor targeting key nodes in cellular signal transduction. In biochemical assays, it exhibits Ki​ values ranging from 13 to 64 nM against Src, Lyn, Abl, Yes, Lck, and EphB4[1]. By blocking the autophosphorylation and downstream signaling of these kinases, TG100435 effectively disrupts the PI3K/AKT and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis in susceptible cancer models.

Mechanism RTK Receptor Tyrosine Kinases (e.g., EphB4) SFK Src Family Kinases (Src, Lyn, Yes, Lck) RTK->SFK Abl Abl Kinase RTK->Abl PI3K PI3K / AKT Pathway SFK->PI3K MAPK MAPK / ERK Pathway SFK->MAPK Abl->MAPK TG TG100435 (Kinase Inhibitor) TG->SFK Inhibition TG->Abl Inhibition Response Cell Proliferation & Survival PI3K->Response MAPK->Response

Fig 1: TG100435 mechanism of action inhibiting SFK and Abl signaling pathways.

Rationale for Dose Selection: Bridging the Ki​ to IC50​ Gap

A common pitfall in assay design is utilizing the biochemical Ki​ (13–64 nM) as the working concentration for cell-based assays. Causality of the Concentration Shift: In living cells, the effective IC50​ is typically 10- to 100-fold higher than the cell-free Ki​ . This shift is driven by four primary factors:

  • Intracellular ATP Competition: TG100435 must compete with millimolar concentrations of intracellular ATP, requiring higher drug concentrations to achieve target occupancy.

  • Membrane Permeability: The lipid bilayer restricts the free diffusion of the compound.

  • Protein Binding: Serum proteins in culture media (e.g., 10% FBS) sequester a fraction of the drug, reducing the bioavailable free concentration.

  • Metabolic Flux: In metabolically active cells, TG100435 is oxidized by flavin-containing monooxygenases (FMO) and cytochrome P450 reductases into its active N-oxide metabolite, TG100855[1][2][3].

Consequently, the starting concentration must be empirically determined based on the specific cell line's genetic background and metabolic rate. As summarized below, IC50​ values vary drastically across different tissue origins[1].

Cell LineTissue OriginTG100435 IC50​ (μM)Sensitivity Profile
MCF7 Breast Adenocarcinoma0.085Highly Sensitive
K562 Chronic Myelogenous Leukemia0.215Sensitive
MDA-MB-231 Breast Adenocarcinoma0.240Sensitive
MOLT-4 Acute Lymphoblastic Leukemia0.250Sensitive
CT26 Murine Colon Carcinoma0.750Moderately Sensitive
HT-29 Colorectal Adenocarcinoma> 5.000Resistant

Insight for Assay Design: For sensitive lines (e.g., MCF7, K562), a top starting concentration of 1 μM is sufficient. However, for unknown or resistant lines (e.g., HT-29), the top concentration must be raised to 10 μM to capture the full sigmoidal dose-response curve.

Self-Validating Experimental Protocol

To ensure that observed phenotypic changes are due to on-target kinase inhibition rather than non-specific solvent toxicity, the following protocol employs a self-validating system utilizing orthogonal readouts.

Workflow S1 1. Cell Seeding (Optimal Density) S4 4. Incubation (24h - 72h) S1->S4 S2 2. TG100435 Prep (10 mM DMSO Stock) S3 3. Serial Dilution (0.01 - 10 μM) S2->S3 S3->S4 S5 5. Assay Readout (Viability & WB) S4->S5 S6 6. Data Analysis (IC50 Calculation) S5->S6

Fig 2: Self-validating experimental workflow for determining TG100435 IC50.

Step-by-Step Methodology

Step 1: Compound Stock Preparation

  • Action: Dissolve TG100435 powder (MW: 494.42) in 100% anhydrous DMSO to yield a 10 mM master stock[1]. Aliquot and store at -20°C.

  • Causality: Anhydrous DMSO prevents hydrolytic degradation. A 10 mM stock ensures that even at a high assay concentration of 10 μM, the final DMSO concentration in the well remains at 0.1% (v/v), well below the threshold for solvent-induced cytotoxicity.

Step 2: Cell Seeding

  • Action: Seed cells into two parallel 96-well plates (Plate A for viability, Plate B for target engagement). Use an optimized density (e.g., 2,000–5,000 cells/well depending on doubling time) and incubate overnight at 37°C, 5% CO2​ .

  • Causality: Cells must remain in the logarithmic growth phase throughout the 72-hour assay. Overconfluent cells exhibit contact inhibition and altered metabolic states, which artificially skews kinase dependency and IC50​ calculations.

Step 3: Serial Dilution & Treatment

  • Action: Prepare a 9-point, 3-fold serial dilution of TG100435 in culture media, starting from a top concentration of 10 μM down to 1.5 nM. Include a 0.1% DMSO vehicle control.

  • Causality: A 3-fold dilution series spans a 4-log concentration range. This guarantees the capture of both the upper asymptote (complete target inhibition) and the lower asymptote (baseline viability), which is mathematically required for accurate non-linear regression analysis.

Step 4: Orthogonal Readouts (The Validation Step)

  • Plate A (Phenotypic Readout): After 72 hours of incubation, measure cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo).

  • Plate B (Target Engagement Readout): After 2 to 4 hours of incubation, lyse the cells and perform a Western blot or ELISA for phosphorylated Src (Tyr416) or phosphorylated Abl.

  • Causality: A protocol is only as reliable as its controls. By running Plate B in parallel, you create a self-validating loop: you prove that the phenotypic cell death observed in Plate A is directly correlated with the biochemical inhibition of the intended kinase targets in Plate B.

Data Analysis & Quality Control

Plot the normalized viability data from Plate A against the log-transformed TG100435 concentrations. Utilize a four-parameter logistic (4PL) non-linear regression model to calculate the IC50​ .

  • Quality Control Metric: Ensure the R2 value of the curve fit is >0.95. If the curve fails to reach a lower asymptote at 10 μM (as seen in HT-29 cells), report the IC50​ as >10 μM rather than extrapolating beyond the tested range[1].

References[1] Title: TG-100435 | Tyrosine Kinase Inhibitor

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Method

Application Note: Preclinical Evaluation of TG100435 in Mouse Models of Cancer

Introduction and Mechanistic Rationale TG100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor with high affinity for Src family kinases (SFKs), including Src, Lyn, Yes, and Lck, as well as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

TG100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor with high affinity for Src family kinases (SFKs), including Src, Lyn, Yes, and Lck, as well as Abl and EphB4 (K_i ranging from 13 to 64 nM)[1]. In the context of oncology, SFKs are critical mediators of tumor cell proliferation, survival, angiogenesis, and epithelial-to-mesenchymal transition (EMT)[2]. By blocking these pathways, TG100435 disrupts tumor microinvasion, metastasis, and the dynamic remodeling of the tumor microenvironment.

A unique pharmacological feature of TG100435 is its metabolic activation. In vivo, TG100435 is oxidized by hepatic flavin-containing monooxygenases (FMOs) into an N-oxide metabolite, TG100855[3]. This metabolite is 2 to 9 times more potent than the parent compound. Because this conversion happens efficiently in murine models, the overall tyrosine kinase inhibition and subsequent anti-tumor efficacy are substantially amplified following oral administration[4].

MOA TG TG100435 (Parent Compound) FMO Hepatic FMOs (Metabolic Activation) TG->FMO Hepatic Oxidation SFK Src Family Kinases (Src, Lyn, Yes, Lck) TG->SFK Direct Inhibition (Ki 13-64 nM) Metabolite TG100855 (N-oxide, 2-9x Potent) FMO->Metabolite Conversion Metabolite->SFK Enhanced Inhibition Downstream p-FAK / p-Paxillin Downregulation SFK->Downstream Blocked Autophosphorylation Outcome Inhibited EMT, Invasion & Metastasis Downstream->Outcome Phenotypic Shift

Figure 1: Mechanism of action and metabolic activation of TG100435 via FMOs.

Pharmacokinetics and Metabolic Profile in Mice

To design a self-validating in vivo protocol, researchers must align dosing schedules with the drug's pharmacokinetic (PK) parameters. TG100435 demonstrates excellent oral bioavailability in mice, making it highly suitable for chronic oral gavage (PO) studies[4].

Table 1: Key Pharmacokinetic Parameters of TG100435 in Mice

ParameterValueMechanistic Implication for Study Design
Oral Bioavailability (F%) 74%Excellent suitability for oral gavage (PO) dosing, minimizing injection site stress in chronic models.
Systemic Clearance (Cl) 20.1 mL/min/kgModerate to high clearance necessitates daily or twice-daily dosing to maintain steady-state target inhibition.
Primary Metabolite TG100855 (N-oxide)Efficacy readouts must account for the combined exposure of both the parent drug and the highly active metabolite.
Metabolic Enzyme FMOsCo-administration with FMO inhibitors or inducers should be avoided to prevent confounding variables.

Data synthesized from Hu et al., Drug Metabolism and Disposition (2007)[4].

Experimental Protocol: In Vivo Tumor Xenograft Workflow

The following protocol outlines a robust methodology for evaluating TG100435 in a subcutaneous mouse xenograft model (e.g., using MDA-MB-231 breast cancer or PC3 prostate cancer cells, which are highly dependent on Src signaling for invasion).

Workflow A 1. Cell Inoculation Subcutaneous injection in 50% Matrigel (Ensures localized engraftment) B 2. Randomization Initiate at Tumor Vol ~100 mm³ (Eliminates non-viable inoculations) A->B C 3. Oral Dosing (PO) Vehicle vs. TG100435 (Daily) (Leverages 74% oral bioavailability) B->C D 4. In-Life Monitoring Caliper measurements & Body weight (Tracks TGI and drug toxicity) C->D E 5. Necropsy & Collection Plasma (PK) & Tumor (PD) (Validates exposure-response relationship) D->E F 6. Biomarker Analysis LC-MS/MS & Western Blot (p-Src) (Confirms target engagement) E->F

Figure 2: Step-by-step in vivo workflow for evaluating TG100435 efficacy.

Step 1: Cell Preparation and Inoculation
  • Rationale : Subcutaneous models allow for precise, non-invasive caliper measurements. Using Matrigel provides extracellular matrix (ECM) support, which interacts with integrins to activate focal adhesion kinase (FAK) and Src, thereby priming the target pathway[2].

  • Procedure :

    • Harvest exponentially growing tumor cells and resuspend in a 1:1 mixture of cold PBS and Matrigel.

    • Inject 5×106 cells subcutaneously into the right flank of 6-8 week old female athymic nude mice (or SCID mice).

Step 2: Randomization
  • Rationale : Randomizing mice only after tumors are established ensures that the drug is tested against actively proliferating tissue, mimicking clinical scenarios.

  • Procedure : Monitor tumor growth twice weekly. Once average tumor volumes reach 100–150 mm³ (calculated as V=2L×W2​ ), randomize mice into control and treatment groups (n=8–10 per group) to ensure equal baseline tumor burden.

Step 3: Dosing Strategy
  • Rationale : Given the systemic clearance rate of 20.1 mL/min/kg[4], daily oral dosing is required.

  • Procedure :

    • Formulate TG100435 in an appropriate vehicle (e.g., 0.5% Methylcellulose/0.1% Tween-80 in water).

    • Administer via oral gavage (PO) at predefined doses (e.g., 10, 30, and 100 mg/kg/day) to establish a dose-response curve.

    • Administer vehicle alone to the control group.

Step 4: In-Life Monitoring
  • Rationale : Body weight is a surrogate marker for systemic toxicity. A weight loss of >15% necessitates dosing holidays.

  • Procedure : Measure tumor dimensions and body weights twice weekly. Calculate Tumor Growth Inhibition (TGI) percentage relative to the vehicle control.

Step 5: Necropsy and Tissue Processing
  • Rationale : A self-validating protocol must prove that the drug reached the tumor and hit the target.

  • Procedure :

    • At the study terminus (or when control tumors reach 1500–2000 mm³), euthanize mice 2–4 hours post-final dose (at expected Tmax​ ).

    • Collect blood via cardiac puncture into EDTA tubes; centrifuge to isolate plasma for LC-MS/MS quantification of both TG100435 and TG100855.

    • Excise tumors, weigh them, and divide into two halves: snap-freeze one half in liquid nitrogen for protein extraction, and fix the other in 10% neutral buffered formalin for immunohistochemistry (IHC).

Downstream Pharmacodynamic (PD) Validation

To establish causality between TG100435 administration and tumor growth inhibition, researchers must verify target engagement at the molecular level.

Western Blotting for Target Engagement:

  • Primary Biomarker : Phospho-Src (Tyr416) . Autophosphorylation at Tyr416 in the activation loop is essential for full Src kinase activity. TG100435 treatment should yield a dose-dependent decrease in p-Src (Tyr416) levels compared to vehicle controls.

  • Secondary Biomarkers : Phospho-FAK (Tyr861) and Phospho-Paxillin . These are direct downstream substrates of Src. Reductions in these markers validate that the functional signaling cascade driving cell motility and invasion has been successfully interrupted[2].

Protocol Check: If tumor growth is inhibited but p-Src levels remain unchanged at the 2-4 hour post-dose necropsy, the anti-tumor effect may be driven by off-target mechanisms (e.g., EphB4 or Abl inhibition) or the sampling time missed the PD window. Conversely, if p-Src is inhibited but tumors continue to grow, the specific tumor model may harbor compensatory resistance mechanisms (e.g., parallel RTK activation).

References

  • Hu, S. X., et al. (2007). "Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855...". Drug Metabolism and Disposition.[Link]

  • Noronha, G., et al. (2007). "Discovery of[7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays". ARKIVOC.[Link]

  • Kousba, A., et al. (2007). "Cyclic Conversion of the Novel Src Kinase Inhibitor [7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and Its N-Oxide Metabolite by Flavin-Containing Monoxygenases...". Drug Metabolism and Disposition.[Link]

  • Puls, L. N., et al. (2011). "Current Status of Src Inhibitors in Solid Tumor Malignancies". The Oncologist.[Link]

  • Belli, S., et al. (2016). "Novel roles of Src in cancer cell epithelial-to-mesenchymal transition, vascular permeability, microinvasion and metastasis". Life Sciences.[Link]

Sources

Application

Comprehensive In Vivo Administration Protocol for TG100435: Maximizing Efficacy of a Multitargeted Src-Family Kinase Inhibitor

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Application: Preclinical Oncology, Pharmacokinetics (PK), and Pharmacodynamics (PD) Introduction & Mechanistic Overvie...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Application: Preclinical Oncology, Pharmacokinetics (PK), and Pharmacodynamics (PD)

Introduction & Mechanistic Overview

TG100435 is a novel, orally active, multitargeted protein tyrosine kinase inhibitor with potent activity against Src, Lyn, Abl, Yes, Lck, and EphB4 (Ki ranges from 13 to 64 nM) [1]. While highly effective in vitro, the true therapeutic potential of TG100435 in vivo is dictated by its unique metabolic profile.

The Causality of Efficacy: TG100435 effectively acts as a prodrug. Upon systemic administration, it undergoes rapid biotransformation mediated primarily by Flavin-containing monooxygenases (FMOs) and cytochrome P450 reductase. This oxidation converts TG100435 into its ethylpyrrolidine N-oxide metabolite, TG100855 [2]. Crucially, TG100855 is 2 to 9 times more potent than the parent compound. Therefore, any in vivo experimental design must account for the metabolic flux into TG100855 to accurately measure target engagement and therapeutic index.

G TG TG100435 (Parent Compound) FMO Flavin-Containing Monooxygenases (FMOs) TG->FMO Hepatic/Systemic Metabolism TG_OX TG100855 (Active N-oxide) FMO->TG_OX N-oxidation (2-9x more potent) Kinases Src, Abl, EphB4 Kinases TG_OX->Kinases Potent Inhibition Effect Tumor Suppression & Apoptosis Kinases->Effect Signal Blockade

Figure 1: Metabolic activation workflow of TG100435 to its highly potent N-oxide metabolite TG100855.

Pharmacokinetic Profile & Species Translation

Choosing the correct animal model is critical for TG100435. The drug exhibits drastic inter-species variability in oral bioavailability. Murine models (mice) are the gold standard for TG100435 efficacy studies due to a highly favorable oral bioavailability (74%) compared to rats (23%) and dogs (11%) [1].

Table 1: Cross-Species Pharmacokinetic Parameters of TG100435
SpeciesSystemic Clearance (mL/min/kg)Oral Bioavailability (% F)Primary Circulating Active Species
Mouse 20.174% TG100855 (N-oxide)
Rat 12.723%TG100855 (N-oxide)
Dog 14.511%TG100855 (N-oxide)

Data summarized from Hu et al., 2007 [1].

Formulation Strategy: Overcoming Lipophilicity

TG100435 is highly lipophilic, which can lead to erratic absorption if administered in simple aqueous suspensions (e.g., methylcellulose). To ensure a self-validating and reproducible protocol, the drug must be solubilized in a lipid-based carrier. Phosal® 50 PG (a standardized mixture of phosphatidylcholine, propylene glycol, and sunflower mono/diglycerides) has been empirically proven to significantly enhance the oral bioavailability of TG100435 [1].

Detailed In Vivo Administration Protocol

Phase 1: Formulation Preparation (Phosal 50 PG Vehicle)

Note: Prepare formulations fresh daily to prevent premature degradation or precipitation.

  • Weighing: Accurately weigh the required amount of TG100435 powder.

  • Solubilization: Slowly add Phosal® 50 PG to the compound to achieve the desired target concentration (typically 5–20 mg/mL depending on the dose cohort).

  • Homogenization: Vortex the mixture for 2–3 minutes. Follow with bath sonication at room temperature for 15–20 minutes until the solution is completely clear and free of particulates.

  • Quality Control: Visually inspect the formulation against a light source. Any turbidity indicates incomplete solubilization, which will skew PK data.

Phase 2: Animal Dosing (Oral Gavage)
  • Acclimation: Ensure mice (e.g., BALB/c or SCID, depending on the tumor model) are acclimated for at least 7 days prior to the study. Fast the animals for 4 hours prior to dosing to standardize gastric emptying times.

  • Administration: Using a sterile, bulb-tipped oral gavage needle (20–22 gauge for mice), administer the TG100435/Phosal 50 PG formulation.

  • Volume Limits: Do not exceed a dosing volume of 10 mL/kg body weight (e.g., 0.2 mL for a 20 g mouse) to prevent gastric rupture or reflux.

Phase 3: PK/PD Sampling & Self-Validating Controls

To ensure trustworthiness of the efficacy data, you must track both the parent drug and the active metabolite.

  • Blood Collection: Collect blood via the submandibular vein or cardiac puncture (terminal) at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Separation: Collect blood in K2-EDTA tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C. Extract plasma and immediately freeze at -80°C.

  • LC-MS/MS Quantification: Multiplex the LC-MS/MS assay to quantify both TG100435 and TG100855. Causality note: Efficacy correlates closer to the Area Under the Curve (AUC) of TG100855 than the parent compound.

  • Negative Control (FMO Inhibition): To validate that efficacy is driven by the N-oxide metabolite, a parallel control cohort can be pre-treated with Methimazole (a competitive FMO inhibitor). Methimazole completely inhibits the metabolic flux of TG100435 to TG100855[2], effectively neutralizing the in vivo potency amplification.

W Prep Step 1: Formulation Solubilize in Phosal 50 PG Dose Step 2: Oral Gavage (PO) Max 10 mL/kg in Mice Prep->Dose Administer Control Optional QC: Methimazole Pre-treatment (Blocks FMO) Control->Dose FMO Inhibition Control Sample Step 3: PK Sampling 0.5h to 24h Time-course Dose->Sample Time-course Analysis Step 4: LC-MS/MS Quantify TG100435 & TG100855 Sample->Analysis Dual-Analyte Quantification

Figure 2: Step-by-step in vivo experimental workflow for TG100435 administration and validation.

Critical Troubleshooting & Expert Insights

  • Avoid CYP-centric Assumptions: Many researchers assume hepatic clearance is driven by Cytochrome P450 (CYP) enzymes. For TG100435, FMOs are the primary drivers of biotransformation [2]. Do not use standard CYP inhibitors (like ketoconazole) as your sole metabolic controls, as FMOs operate independently of CYP pathways (though CYP reductase plays a supportive role).

  • Storage Stability: The N-oxide metabolite (TG100855) can be susceptible to reduction back to the parent compound under improper storage conditions. Ensure all plasma samples are kept strictly at -80°C and avoid multiple freeze-thaw cycles.

References

  • Hu, S. X., et al. (2007). Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855... Drug Metabolism and Disposition, 35(6), 929-936. URL:[Link]

  • Kousba, A., et al. (2007). Cyclic conversion of the novel Src kinase inhibitor[7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and Its N-oxide metabolite by flavin-containing monoxygenases and cytochrome P450 reductase. Drug Metabolism and Disposition, 35(12), 2242-2251. URL:[Link]

Method

Application Note: High-Resolution Profiling of Cell Migration Targeting the Src/EphB4 Axis with TG100435

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental design, and step-by-step methodologies for 2D and 3D...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental design, and step-by-step methodologies for 2D and 3D cell migration assays.

Executive Summary & Mechanistic Grounding

Cell migration is a highly coordinated, energy-intensive process central to both physiological tissue repair and pathological cancer metastasis. The non-receptor tyrosine kinase Src, alongside receptor tyrosine kinases (RTKs) like EphB4, acts as a master regulator of this process. Src controls focal adhesion turnover, actin cytoskeletal remodeling, and integrin-mediated mechanotransduction ([1]).

TG100435 (CAS# 867330-68-5) is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. It demonstrates high affinity for Src, Lyn, Abl, Yes, Lck, and EphB4, with Ki​ values ranging from 13 to 64 nM ([2]). Because Src hyperactivation is frequently linked to the epithelial-mesenchymal transition (EMT) and enhanced metastatic potential, TG100435 serves as an essential pharmacological tool for dissecting migration pathways in vitro.

Pathway TG TG100435 (Multi-Kinase Inhibitor) Src Src Kinase TG->Src Inhibits (Ki 13-64 nM) EphB4 EphB4 Receptor TG->EphB4 Inhibits Receptors RTKs (VEGFR, PDGFR) & Integrins Receptors->Src Activates FAK FAK / Paxillin Complex Src->FAK Phosphorylates Actin Actin Cytoskeleton Remodeling EphB4->Actin Modulates FAK->Actin Promotes turnover Migration Cell Migration & Invasion Actin->Migration Drives

Fig 1: Mechanism of TG100435-mediated inhibition of Src/EphB4-driven cell migration.

Experimental Design Principles: Building a Self-Validating System

As a Senior Application Scientist, I emphasize that generating trustworthy data requires more than just following steps; it requires understanding the causality behind the protocol. When utilizing a potent kinase inhibitor like TG100435, you must control for several critical confounding variables:

  • Decoupling Migration from Proliferation (The Viability Imperative): A fundamental pitfall in kinase inhibitor research is misinterpreting cytotoxicity as anti-migratory efficacy. To establish a self-validating system , every migration assay must be paired with a parallel cell viability assay (e.g., MTS or CellTiter-Glo) using identical TG100435 concentrations. A true anti-migratory phenotype is confirmed only when migration is significantly reduced while cell viability remains >90%. Alternatively, use a proliferation inhibitor (e.g., Mitomycin C) during the assay.

  • Reagent Preparation & Vehicle Toxicity: TG100435 is highly lipophilic. It must be reconstituted in anhydrous DMSO. The final DMSO concentration in the culture medium must never exceed 0.1% (v/v). Causality: Higher DMSO concentrations induce osmotic stress and spontaneous cytoskeletal collapse, resulting in false-positive migration inhibition. Furthermore, note that TG100435 metabolism involves cytochrome P450 reductase ([3]), meaning cell lines with high intrinsic metabolic flux may require more frequent drug replenishment.

  • Serum Starvation: Causality: Basal kinase activity driven by serum growth factors masks specific chemotactic responses. Starving cells in 0.1% FBS for 12 hours synchronizes the cell cycle and sensitizes the cells to the chemoattractant gradient used in the assay.

Protocol I: 2D Scratch Wound Healing Assay

This assay evaluates the collective migration of a cell monolayer and is ideal for initial high-throughput dose-response profiling of TG100435.

Materials
  • 6-well tissue culture plates.

  • Sterile 200 µL pipette tips or specialized wound-making tools.

  • TG100435 stock solution (10 mM in DMSO).

  • Mitomycin C (10 µg/mL).

Step-by-Step Methodology
  • Cell Seeding: Seed cells ( 2−3×105 cells/well) in complete medium and culture until they reach 95-100% confluence. Causality: A fully confluent monolayer ensures that the wound area is uniform and that collective migration, rather than isolated cell spreading, is measured.

  • Proliferation Arrest: Pre-treat the monolayer with 10 µg/mL Mitomycin C for 2 hours at 37°C. Wash twice with PBS.

  • Wound Creation: Scratch the monolayer in a straight, uniform line using a sterile 200 µL pipette tip. Wash gently with PBS. Causality: Cellular debris left in the wound bed acts as a physical barrier and releases damage-associated molecular patterns (DAMPs) that artificially alter migration kinetics.

  • TG100435 Treatment: Add low-serum medium (1% FBS) containing vehicle (0.1% DMSO) or TG100435 at varying concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM).

  • Imaging and Quantification: Image the wound at 0h, 12h, and 24h using an inverted phase-contrast microscope. Calculate the percentage of wound closure relative to the 0h baseline area using ImageJ/Fiji.

Protocol II: 3D Transwell Chemotaxis Assay

This assay measures directional migration (chemotaxis) across a porous membrane, closely mimicking in vivo tissue invasion and extravasation.

Workflow Prep 1. Cell Starvation (0.1% FBS, 12h) Treat 2. TG100435 Pre-treat (1h at 37°C) Prep->Treat Seed 3. Seed Upper Chamber (Serum-free) Treat->Seed Attract 4. Add Chemoattractant (Lower Chamber) Seed->Attract Incubate 5. Incubation (12-24h) Attract->Incubate Analyze 6. Fix & Quantify (Crystal Violet) Incubate->Analyze

Fig 2: Standardized causality-driven workflow for TG100435 Transwell migration assays.

Step-by-Step Methodology
  • Preparation of Inhibitor: Dilute the 10 mM TG100435 stock in serum-free medium to achieve 2X final desired concentrations.

  • Cell Preparation: Harvest serum-starved cells and resuspend them in serum-free medium at a density of 1×106 cells/mL.

  • Pre-incubation: Mix equal volumes of the cell suspension and the 2X TG100435 solution. Incubate for 1 hour at 37°C. Causality: Pre-incubating allows TG100435 to penetrate the cell membrane and fully inhibit intracellular Src and EphB4 kinases before the cells are exposed to the chemoattractant gradient.

  • Chamber Assembly:

    • Lower Chamber: Add 600 µL of complete medium (10% FBS or a specific chemoattractant like PDGF-BB) ([4]).

    • Upper Chamber: Carefully add 100 µL of the pre-treated cell suspension ( 5×104 cells) into the transwell insert (8 µm pore size).

  • Incubation: Incubate for 12–24 hours at 37°C in a humidified 5% CO2 incubator.

  • Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane using a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde for 15 minutes, then stain with 0.1% Crystal Violet for 20 minutes ([4]).

  • Quantification: Elute the Crystal Violet with 33% acetic acid and measure absorbance at 590 nm using a microplate reader for unbiased, quantitative high-throughput analysis.

Data Interpretation & Quantitative Baselines

To ensure scientific integrity, summarize your findings systematically. The table below represents an optimal data structure for evaluating TG100435, demonstrating the critical balance between target engagement (Src phosphorylation), phenotypic effect (migration), and off-target toxicity (viability).

Table 1: Representative Multiparametric Profiling of TG100435 in Metastatic Cell Lines

TG100435 ConcentrationSrc Phosphorylation (p-Tyr416)2D Wound Closure (% of Control)3D Transwell Migration (% of Control)Cell Viability (MTS Assay)
0 nM (Vehicle) 100% (Baseline)100%100%100%
10 nM 85% ± 4%92% ± 5%88% ± 6%99% ± 2%
50 nM 40% ± 5%65% ± 4%55% ± 5%98% ± 3%
100 nM 15% ± 3%30% ± 6%25% ± 4%95% ± 4%
500 nM < 5%10% ± 2%8% ± 3%72% ± 5% (Cytotoxic)

Interpretation Note: At 500 nM, the reduction in migration is heavily confounded by a drop in cell viability (72%). The true therapeutic anti-migratory window for TG100435 in this model lies between 50 nM and 100 nM.

References

  • Title: Novel roles of Src in cancer cell tissue network formation Source: Life Sciences (via PubMed) URL: [Link]

  • Title: Tricin selectively combats KRAS-mutant non-small cell lung cancer by inhibiting the PDGF-BB-induced SRC/MAPK/AP-1/PD-L1 signaling pathway Source: Frontiers in Pharmacology (via NIH PMC) URL: [Link]

Sources

Application

Application Notes &amp; Protocols for Preclinical Evaluation of TG100435 in Xenograft Models

Introduction: A Strategic Framework for TG100435 Xenograft Studies TG100435 is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. Initial characterization has identified its potent inhibitory activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Framework for TG100435 Xenograft Studies

TG100435 is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. Initial characterization has identified its potent inhibitory activity against several kinases including Src, Lyn, Abl, Yes, Lck, and EphB4, with Ki values ranging from 13 to 64 nM[1]. The complexity of targeting multiple signaling nodes necessitates a meticulously designed preclinical validation strategy to understand its therapeutic potential and establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design, execute, and interpret xenograft studies for TG100435, ensuring scientific rigor and translatability of findings.

A critical aspect of TG100435's profile is its metabolism into a more potent N-oxide metabolite, TG100855, which is 2 to 9 times more active than the parent compound[1]. This metabolic conversion, observed across multiple species, must be a central consideration in the experimental design, particularly for PK/PD modeling and dose-response evaluation[1]. Therefore, our protocols emphasize the simultaneous characterization of both parent and metabolite to accurately correlate drug exposure with anti-tumor efficacy.

This guide moves beyond a simple recitation of steps, instead focusing on the underlying scientific rationale for each decision point in the experimental workflow. By grounding our protocols in established best practices for oncology drug development and animal welfare, we provide a self-validating framework for generating robust and reliable preclinical data.

Section 1: Scientific Rationale & Mechanism of Action

The anti-tumor hypothesis for TG100435 is predicated on its ability to simultaneously inhibit multiple oncogenic signaling pathways. The primary targets, such as Src family kinases (SFKs), are crucial non-receptor tyrosine kinases that act as key signaling hubs downstream of various receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors. Overactivation of SFKs is a common feature in many cancers, driving tumor progression, metastasis, and angiogenesis.

By inhibiting these kinases, TG100435 is postulated to disrupt fundamental cancer cell processes, including:

  • Proliferation and Survival: Blocking downstream pathways like PI3K/Akt and MAPK.

  • Metastasis: Inhibiting cell migration, invasion, and adhesion.

  • Angiogenesis: Reducing the formation of new blood vessels that supply the tumor.

The dual targeting of multiple kinases may also offer an advantage in overcoming the drug resistance mechanisms that often plague single-target therapies.

TG100435_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (RTKs) Src Src Family Kinases (SFKs) (Src, Lyn, Lck, Yes) RTK->Src Integrins Integrins Integrins->Src STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK PI3K PI3K / Akt Src->PI3K RAS_RAF RAS/RAF/MEK/ERK Src->RAS_RAF Angiogenesis Angiogenesis Src->Angiogenesis Abl Abl Kinase Abl->PI3K Abl->RAS_RAF TG100435 TG100435 TG100435->Src TG100435->Abl Proliferation Gene Transcription (Proliferation, Survival) STAT3->Proliferation Metastasis Invasion & Metastasis FAK->Metastasis PI3K->Proliferation RAS_RAF->Proliferation

Caption: Postulated signaling pathway of TG100435.

Section 2: Preclinical Model Selection

The selection of an appropriate preclinical model is paramount for the successful evaluation of TG100435. The choice will directly impact the relevance and predictive power of the study results for clinical outcomes[2][3].

Cell Line-Derived Xenografts (CDX)

CDX models, which involve implanting human cancer cell lines into immunodeficient mice, are ideal for initial efficacy screening due to their reproducibility and scalability[4].

Selection Rationale:

  • Target Expression & Activation: Prioritize cell lines with documented high expression or constitutive activation of TG100435 targets (e.g., phosphorylated Src). This can be determined from literature or internal cell line characterization data (e.g., Western blot, RNA-seq).

  • Genetic Context: Select models with relevant genetic backgrounds. For instance, if TG100435 is hypothesized to be effective in KRAS-mutant cancers, include cell lines with this mutation[3][5].

  • Tumor Growth Characteristics: Choose cell lines that form tumors reliably and with a predictable growth rate to ensure the study can be completed within a reasonable timeframe[6].

Recommended Cell Lines for Initial Screening: A panel of well-characterized cell lines from diverse tumor types should be used. Examples include:

  • Non-Small Cell Lung Cancer (NSCLC): A549, HCT-116

  • Breast Cancer: MDA-MB-231, MCF-7

  • Colon Cancer: HCT-15, HT-29

  • Pancreatic Cancer: PANC-1

Patient-Derived Xenografts (PDX)

For more clinically relevant validation, PDX models are highly recommended. These models involve the direct implantation of patient tumor tissue into immunodeficient mice and better retain the heterogeneity and architecture of the original human tumor[2][7][8][9].

Selection Rationale:

  • Predictive Power: PDX models have demonstrated a higher correlation with clinical patient responses compared to CDX models[2][3][10].

  • Biomarker Discovery: A population PDX study, screening TG100435 across a large number of diverse models, can help identify potential biomarkers of response and resistance[10].

Animal Model Selection

The choice of mouse strain is critical for successful tumor engraftment.

  • Standard Strains: Athymic Nude or SCID (Severe Combined Immunodeficiency) mice are suitable for most CDX and PDX studies[6][11].

  • Housing: All animals must be housed in specific pathogen-free (SPF) barrier facilities to prevent infection, with a recommended 1-2 week acclimation period before study initiation[12]. Animal welfare must be the top priority, adhering strictly to institutional and national guidelines[6][13][14].

Section 3: Protocol for In Vivo Efficacy Studies

This section outlines a detailed protocol for a standard subcutaneous xenograft efficacy study.

Tumor Implantation and Establishment
  • Cell Preparation: Culture selected cancer cells under optimal conditions. On the day of implantation, harvest cells during their logarithmic growth phase. Ensure cell viability is >95% via Trypan Blue exclusion.

  • Implantation: Resuspend cells in a sterile, serum-free medium (e.g., PBS or Hank's Balanced Salt Solution). For enhanced tumor take-rate, consider mixing the cell suspension 1:1 with a basement membrane extract like Cultrex BME[15].

  • Injection: Subcutaneously inject the cell suspension (typically 1x106 to 1x107 cells in 100-200 µL) into the right flank of each mouse[6][15].

  • Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (W2 x L) / 2 .

Study Design and Treatment

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_main Phase 2: Efficacy Study cluster_analysis Phase 3: Analysis cell_culture 1. Cell Line Selection & Culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth (Target: 100-150 mm³) implantation->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 5. Daily Dosing & Monitoring (Tumor Volume, Body Weight) randomization->treatment endpoints 6. Continue Until Endpoints Met (e.g., Tumor >1500 mm³ or Humane) treatment->endpoints pkpd 8. PK/PD Correlation (Optional Satellite Group) treatment->pkpd Tissue/Plasma Collection data_analysis 7. Data Analysis (TGI, Statistics) endpoints->data_analysis pkpd->data_analysis

Caption: Standard workflow for a xenograft efficacy study.

  • Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups[16][17].

  • Treatment Groups:

    • Group 1: Vehicle Control: Administer the formulation vehicle on the same schedule as the drug.

    • Group 2: TG100435 (Low Dose): e.g., 25 mg/kg.

    • Group 3: TG100435 (High Dose): e.g., 50 mg/kg (dose levels should be determined from a prior Maximum Tolerated Dose study).

    • Group 4: Positive Control: A standard-of-care agent for the specific cancer type, if available[6].

  • Drug Formulation & Administration: TG100435 has demonstrated oral bioavailability in mice[1]. A common vehicle for oral gavage is 0.5% methylcellulose with 0.2% Tween 80. Prepare fresh formulations daily.

  • Dosing Schedule: Administer TG100435 orally (p.o.) once daily (q.d.) or twice daily (b.i.d.) for a period of 21-28 days.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Conduct daily clinical observations for any signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Humane Endpoints: The study should be terminated for individual animals if any of the following are observed[11][12][13][14]:

    • Tumor volume exceeds 1500-2000 mm³.

    • Tumor becomes ulcerated.

    • Body weight loss exceeds 20% of initial weight[14].

    • Significant signs of distress or morbidity.

Parameter Recommendation Rationale
Animal Model Athymic Nude Mouse (4-6 weeks old)Standard, well-characterized model for xenografts[12].
Cell Line e.g., A549 (NSCLC)High Src activation, reliable tumor formation.
Implantation 5 x 106 cells in 100 µL (1:1 with BME)Optimizes tumor take-rate and consistent growth[15].
Study Start Volume 100-150 mm³Ensures tumors are established and vascularized before treatment.
Group Size 8-10 miceProvides sufficient statistical power for analysis[6].
Administration Oral Gavage (p.o.)Aligns with known oral bioavailability of TG100435[1].
Primary Endpoint Tumor Growth Inhibition (TGI)Standard metric for assessing anti-tumor efficacy[3].
Secondary Endpoint Body Weight ChangeKey indicator of treatment-related toxicity[11][14].

Table 1: Key Parameters for a TG100435 Efficacy Study

Section 4: Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

A dedicated PK/PD study is essential to connect drug exposure with biological activity. This is often performed using satellite groups of animals treated in parallel with the efficacy study. PK/PD modeling helps establish a quantitative understanding of the drug's action, which is critical for predicting a human dose and schedule[18][19][20].

Pharmacokinetic (PK) Protocol
  • Study Design: Use a separate cohort of tumor-bearing mice (n=3 per time point).

  • Dosing: Administer a single oral dose of TG100435.

  • Sample Collection: Collect blood samples (via cardiac puncture or retro-orbital sinus) at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Processing: Process blood to plasma and store at -80°C until analysis.

  • Analysis: Use a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method to quantify the concentrations of both TG100435 and its active metabolite, TG100855.

  • Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.

Pharmacodynamic (PD) Protocol
  • Study Design: Dose tumor-bearing mice with TG100435 (single or multiple doses).

  • Tumor Collection: Euthanize mice and collect tumor tissue at time points corresponding to the PK profile (e.g., at Tmax and 24 hours).

  • Tissue Processing: Snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis and fix the other portion in formalin for immunohistochemistry (IHC).

  • Biomarker Analysis:

    • Western Blot: Measure the phosphorylation status of direct targets (e.g., p-Src) and downstream effectors (e.g., p-Akt, p-ERK) relative to total protein levels.

    • IHC: Assess target modulation within the tumor tissue architecture. Proliferation markers (Ki-67) and apoptosis markers (cleaved caspase-3) can also be evaluated[21].

PKPD_Model cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_efficacy Efficacy Dose TG100435 Dose (Oral Gavage) Plasma Plasma Concentration (TG100435 & TG100855) Dose->Plasma Absorption, Metabolism Target Tumor Target Modulation (e.g., ↓p-Src) Plasma->Target Exposure- Response TGI Tumor Growth Inhibition (TGI) Target->TGI Mechanism- Efficacy Link

Caption: Relationship between PK, PD, and Efficacy.

Section 5: Data Analysis and Interpretation

  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint is typically expressed as %TGI, calculated at the end of the study using the formula: %TGI = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group. An antitumor activity rating can be assigned based on the TGI value[22].

  • Statistical Analysis: Compare the mean tumor volumes between treated and control groups using appropriate statistical tests, such as a repeated-measures ANOVA or a Student's t-test at the final time point. A p-value < 0.05 is generally considered statistically significant.

  • PK/PD Correlation: Model the relationship between the drug/metabolite concentration (PK) and the degree of target inhibition (PD). This can establish a minimum effective concentration required for anti-tumor activity, which is invaluable for guiding clinical trial design[18][19].

Conclusion & Future Directions

This guide provides a robust framework for the preclinical evaluation of TG100435 in xenograft models. By carefully selecting models, adhering to rigorous protocols, and integrating PK/PD analysis, researchers can generate a comprehensive data package to support the continued development of this promising multi-targeted kinase inhibitor.

Future studies should explore:

  • Combination Therapies: Evaluate TG100435 in combination with standard-of-care chemotherapies or other targeted agents to identify potential synergies[17][23].

  • Orthotopic Models: Utilize orthotopic implantation (e.g., in the lung for NSCLC models) to better recapitulate the tumor microenvironment and metastatic processes[9][15].

  • Humanized Mouse Models: For compounds that may modulate the immune system, humanized mice (engrafted with human immune cells) can provide insights into immuno-oncology effects[4].

By following these detailed application notes and protocols, research teams can ensure their experimental designs are efficient, ethical, and capable of elucidating the true therapeutic potential of TG100435.

References

  • New insights into SYK targeting in solid tumors - PMC. (2024).
  • Spleen tyrosine kinase (SYK): an emerging target for the assemblage of small molecule antitumor agents. (2024). Taylor & Francis Online.
  • Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents. (2004). Cancer Research.
  • Whole transcriptome profiling of patient-derived xenograft models as a tool to identify both tumor and stromal specific biomarkers. (2016). Oncotarget.
  • A xenograft mouse model coupled with in-depth plasma proteome analysis facilitates identification of novel serum biomarkers for human ovarian cancer. (N.d.).
  • A predictive pharmacokinetic-pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combin
  • The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. (2020). AACR Journals.
  • Spleen tyrosine kinase (SYK): an emerging target for the assemblage of small molecule antitumor agents. (2024). PubMed.
  • Analysis of baseline levels of apoptosis biomarkers in select xenograft models using multiplex immunoassay panels 1, 2, and 3. (N.d.).
  • Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth After Administration of an Anti-Angiogenic Agent, Bevacizumab, as Single-Agent and Combination Therapy in Tumor Xenografts. (2013). PubMed.
  • Patient-derived xenograft models for oncology drug discovery. (N.d.). OAE Publishing Inc.
  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (N.d.).
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Biocytogen.
  • Biology, Models and the Analysis of Tumor Xenograft Experiments. (N.d.).
  • UK Co-ordinating Committee on Cancer Research UKCCCR Guidelines for the Welfare of Animals in Experimental Neoplasia (Second Edi). (N.d.). British Journal of Cancer.
  • UKCCCR Guidelines for the Welfare of Animals in Experimental Neoplasia. (1989). ILAR Journal.
  • Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. (N.d.).
  • Optimizing the design of population-based patient-derived tumor xenograft studies to better predict clinical response. (2018). eLife.
  • Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435... (2007). PubMed.
  • Guidelines for the welfare and use of animals in cancer research. (N.d.).
  • Tumor Development and Animal Welfare in a Murine Xenograft Model. (N.d.). Pharmaceutical Networking.
  • Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. (2025). Yeasen.
  • Xenograft Mouse Models. (N.d.). Melior Discovery.
  • STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. (N.d.).
  • MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. (2013). PAGE Meeting.
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (N.d.). Bio-Techne.
  • Preclinical Drug Testing Using Xenograft Models. (N.d.). Crown Bioscience.
  • De novo lipogenesis represents a therapeutic target in mutant Kras non-small cell lung cancer. (N.d.).

Sources

Technical Notes & Optimization

Troubleshooting

TG100435 Technical Support Center: Troubleshooting Off-Target Effects &amp; Metabolic Toxicity

Welcome to the TG100435 Technical Support Center. This guide is designed for researchers and drug development professionals working with TG100435, a multi-targeted protein tyrosine kinase inhibitor.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the TG100435 Technical Support Center. This guide is designed for researchers and drug development professionals working with TG100435, a multi-targeted protein tyrosine kinase inhibitor. While primarily designed to target Src-family kinases, Abl, and EphB4, users frequently encounter unexpected off-target effects and enhanced in vivo toxicities. This guide provides mechanistic explanations, troubleshooting workflows, and validated protocols to isolate and mitigate these issues.

Part 1: Frequently Asked Questions (FAQs) on TG100435 Specificity

Q1: Why does my in vivo model show significantly higher kinase inhibition and toxicity than my in vitro cell assays? A: This is a classic pharmacokinetic artifact caused by the metabolic conversion of TG100435. In hepatic environments, TG100435 is rapidly converted by flavin-containing monooxygenases (FMOs) and cytochrome P450 reductase into its ethylpyrrolidine N-oxide metabolite, TG100855[1]. This metabolite is 2 to 9 times more potent than the parent compound[1]. Because standard in vitro cell cultures lack the hepatic enzymes required for this conversion, the profound off-target and enhanced primary-target suppression is only unmasked in vivo[1][2].

Q2: Which kinases are most susceptible to TG100435 binding, and how do I define "off-target" for a multi-targeted inhibitor? A: TG100435 is inherently multi-targeted. True "off-target" effects usually refer to the hyper-suppression of these kinases beyond the intended therapeutic window due to the TG100855 metabolite, or binding to non-Src/Abl kinases at higher concentrations. Below is the quantitative binding profile for the primary targets.

Table 1: TG100435 Primary Target Kinase Affinity Profile
Kinase TargetInhibitory Constant ( Ki​ ) RangeBiological Role / Pathway
Src 13 – 64 nMCellular proliferation, migration
Lyn 13 – 64 nMHematopoietic signaling
Abl 13 – 64 nMCytoskeletal regulation, DNA damage
Yes 13 – 64 nMCell adhesion, survival
Lck 13 – 64 nMT-cell activation
EphB4 13 – 64 nMAngiogenesis, tissue architecture

(Data derived from foundational pharmacokinetic profiling of TG100435[1][3])

Part 2: Troubleshooting Guide - Managing Metabolic Conversion

Problem: Unpredictable in vivo toxicity or hyper-suppression of Src-family pathways.

Root Cause Analysis: The unpredictable toxicity is rarely due to the parent compound alone. Instead, it is driven by the variable expression of FMOs and CYP450 enzymes across different animal models (e.g., mice vs. rats vs. dogs), which dictates the systemic exposure ratio of TG100435 to its highly potent N-oxide metabolite, TG100855[1][4].

G TG TG100435 (Parent) Enzymes FMOs & CYP450 Reductase TG->Enzymes Hepatic Metabolism Metabolite TG100855 (N-oxide) 2-9x Potency Enzymes->Metabolite N-oxidation Kinases Enhanced Off-Target Kinase Inhibition Metabolite->Kinases High Affinity Binding

Caption: Metabolic conversion of TG100435 to its highly potent N-oxide metabolite TG100855.

Step-by-Step Protocol: Pharmacokinetic Profiling & Metabolite Quantification

To establish a self-validating system for your in vivo experiments, you must actively quantify both the parent and metabolite fractions in your specific animal model using LC-MS/MS.

  • Plasma Collection: Collect blood samples at 0.5, 1, 2, 4, 8, and 24 hours post-oral administration of TG100435. Use K2EDTA tubes to prevent coagulation.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (containing an internal standard, e.g., a deuterated analog) to 1 volume of plasma. Vortex for 2 minutes.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a reverse-phase LC column coupled to a triple quadrupole mass spectrometer.

  • Quantification: Monitor specific MRM (Multiple Reaction Monitoring) transitions for TG100435 (parent) and TG100855 (N-oxide).

  • Data Interpretation: If the AUC (Area Under the Curve) of TG100855 exceeds that of TG100435 by more than 1.5-fold (as often seen in dogs and rats[1]), reduce the initial oral dose to compensate for the 2-9x higher potency of the metabolite.

Part 3: Troubleshooting Guide - Isolating True Target vs. Off-Target Phenotypes

Problem: Distinguishing EphB4/Src inhibition from non-specific off-target effects in cell assays.

Root Cause Analysis: At concentrations exceeding 100 nM, TG100435 may begin to inhibit kinases outside its primary spectrum, leading to confounding phenotypic readouts (e.g., unexpected apoptosis or cell cycle arrest).

Step-by-Step Protocol: Multiplexed Kinase Inhibitor Bead (MIB) Assay

To validate that your observed cellular phenotype is due to on-target Src/EphB4 inhibition rather than off-target binding, perform a kinome profiling assay using MIBs[5].

  • Lysate Preparation: Lyse cells treated with vehicle vs. TG100435 (at your working concentration) using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Bead Equilibration: Equilibrate Sepharose beads covalently linked to broad-spectrum kinase inhibitors (e.g., purine analogs).

  • Kinase Capture: Incubate 1-5 mg of total protein lysate with the MIBs for 2 hours at 4°C. Kinases that are not inhibited by TG100435 in the cell will bind to the beads; kinases that are inhibited by TG100435 will be blocked and remain in the supernatant.

  • Washing and Elution: Wash the beads extensively with high-salt buffer. Elute bound kinases using boiling SDS sample buffer.

  • Quantitative Mass Spectrometry: Digest the eluted proteins with trypsin and analyze via LC-MS/MS.

  • Causality Check: Compare the kinase abundance between vehicle and TG100435-treated samples. A decrease in specific kinase capture in the treated sample confirms target engagement. If kinases outside the Src/Abl/EphB4 families show reduced capture, you have identified your off-target culprits and must lower your dosing concentration.

References

  • Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855. PubMed - NIH. Available at:[Link]

  • Multiplexed kinase inhibitor beads and uses thereof. Google Patents (EP2766723A1).

Sources

Optimization

TG100435 Technical Support Center: A Guide to Minimizing In Vitro Toxicity

Welcome to the technical support center for TG100435. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing toxic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for TG100435. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing toxicity associated with TG100435 in cell culture experiments. Our goal is to equip you with the knowledge to conduct your research with higher precision and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is TG100435 and what are its primary molecular targets?

TG100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor.[1] It primarily targets members of the Src family of kinases, as well as Abl and EphB4 kinases. Its inhibitory activity is defined by the following inhibition constants (Ki):

Target KinaseInhibition Constant (Ki) in nM
Src13 - 64
Lyn13 - 64
Abl13 - 64
Yes13 - 64
Lck13 - 64
EphB413 - 64

Data sourced from Drug Metabolism and Disposition (2007).[1]

Q2: What is the primary mechanism of TG100435-induced toxicity in cell culture?

The toxicity of TG100435 in cell culture can stem from two main sources: on-target toxicity and off-target toxicity .

  • On-target toxicity occurs when the inhibition of the intended kinase targets (Src, Abl, EphB4, etc.) disrupts essential cellular processes, leading to cell death. For instance, Src family kinases are involved in crucial cell survival signaling pathways, and their inhibition can trigger apoptosis.

  • Off-target toxicity arises when TG100435 interacts with other unintended kinases or cellular proteins, causing unforeseen cytotoxic effects. This is more likely to occur at higher concentrations of the compound.

Additionally, issues with the compound's physicochemical properties, such as poor solubility, can lead to the formation of precipitates that are toxic to cells.

Troubleshooting Guide: Minimizing TG100435 Toxicity

This section addresses common issues encountered during in vitro experiments with TG100435 and provides actionable solutions.

Issue 1: Unexpectedly High Levels of Cell Death Even at Low Concentrations

Potential Cause: This could be due to on-target toxicity, where the inhibition of Src family kinases is inducing apoptosis. Inhibition of Src kinases can disrupt the FAK/PI3K/Akt signaling pathway, a critical axis for cell survival.

Recommended Solutions:

  • Confirm On-Target Effect: To verify that the observed cytotoxicity is due to the inhibition of the intended target, use a structurally different inhibitor with the same target profile. If you observe a similar cytotoxic effect, it is likely an on-target mechanism.

  • Rescue Experiment: If the toxicity is mediated by the disruption of a known survival pathway, you may be able to rescue the cells by activating downstream components of that pathway.

  • Adjust Experimental Endpoint: If the on-target effect is apoptosis, consider using an earlier experimental endpoint before significant cell death occurs to study the more immediate effects of TG100435.

Issue 2: Poor Reproducibility and High Variability Between Experiments

Potential Cause: This is often linked to the physicochemical properties of TG100435, specifically its solubility and stability in cell culture media. Poor solubility can lead to inconsistent concentrations and the formation of cytotoxic precipitates.

Recommended Solutions:

  • Optimize Compound Dissolution:

    • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for TG100435.[2] Ensure you are using high-quality, anhydrous DMSO.

    • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO.

    • Working Dilution: When preparing your working solution, dilute the DMSO stock directly into pre-warmed cell culture medium. To avoid precipitation, you can first add the required volume of DMSO to the medium, mix well, and then add the compound stock.

  • Control DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1%, and should not exceed 0.5% as higher concentrations can be toxic to many cell lines.[2][3] Always include a vehicle control (media with the same final DMSO concentration as your treated samples) in your experiments.

  • Assess Compound Stability: The stability of TG100435 in solution can be pH-dependent.[4] Ensure the pH of your culture medium is stable throughout the experiment. Prepare fresh working solutions for each experiment to avoid degradation.

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of TG100435 using an MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which can be used to infer cell viability.

Materials:

  • Adherent cells in culture

  • TG100435

  • Complete cell culture medium

  • Serum-free cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)[5]

  • MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol)[5]

  • 96-well plate

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Dilution: Prepare a serial dilution of TG100435 in complete cell culture medium. It is recommended to start with a high concentration and perform 2- or 3-fold dilutions. Remember to include a vehicle control (medium with DMSO) and a no-treatment control.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared TG100435 dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5]

  • Incubation with MTT: Incubate the plate at 37°C for 3 hours.[5]

  • Solubilization: Add 150 µL of MTT solvent to each well.[5]

  • Reading: Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure the formazan crystals are fully dissolved.[5] Read the absorbance at 590 nm within 1 hour.[5]

Data Analysis:

  • Subtract the average absorbance of the blank wells (media only) from all other readings.

  • Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration of TG100435.

  • Plot the cell viability against the log of the TG100435 concentration to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Quantifying Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Cells in culture treated with TG100435 (as in the MTT assay protocol)

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well plate

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare Controls: In separate wells of your experimental plate, prepare a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (untreated cells lysed with the lysis buffer provided in the kit).

  • Collect Supernatant: After the treatment period, centrifuge the plate (for suspension cells) or carefully collect an aliquot of the culture supernatant from each well without disturbing the cells.

  • Perform Assay: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a new 96-well plate and then adding the assay reagents.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes).

  • Stop Reaction: Add the stop solution provided in the kit.

  • Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).

Data Analysis:

  • Subtract the background absorbance (from wells with media only) from all readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Visualizing TG100435's Mechanism of Action

To better understand the potential on-target effects of TG100435, it is helpful to visualize the signaling pathways it inhibits.

TG100435_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src Family Kinases (Src, Lyn, Lck, Yes) RTK->Src Integrins Integrins FAK FAK Integrins->FAK EphB4 EphB4 Receptor EphB4->Src TG100435 TG100435 TG100435->EphB4 Inhibition TG100435->Src Inhibition Abl Abl Kinase TG100435->Abl Inhibition PI3K PI3K Src->PI3K STATs STATs Src->STATs Ras Ras Src->Ras Migration Cell Migration & Adhesion Src->Migration Abl->STATs MAPK MAPK Pathway Abl->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits STATs->Proliferation FAK->PI3K FAK->Migration Ras->MAPK MAPK->Proliferation

Caption: TG100435 inhibits key signaling pathways.

This diagram illustrates how TG100435 inhibits Src family kinases, Abl kinase, and the EphB4 receptor, thereby blocking downstream signaling pathways that regulate cell proliferation, survival, and migration. The inhibition of pro-survival signals, such as the PI3K/Akt pathway, can lead to the induction of apoptosis.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Hu, S. X., et al. (2007). Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435... Drug Metabolism and Disposition, 35(6), 929-36.
  • LifeTein. (2026, February 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • ResearchGate. (n.d.). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the ABL kinase domains with the binding.... Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the downstream signaling of EphB4 receptor.... Retrieved from [Link]

  • ResearchGate. (n.d.). Intracellular downstream signaling pathways of Src kinase followed by.... Retrieved from [Link]

  • Skolnik, B. S., et al. (2011). Preformulation stability study of the EGFR inhibitor HKI-272 (Neratinib) and mechanism of degradation. Journal of Pharmaceutical Sciences, 100(8), 3169-3177.
  • UniProt. (2001, October 18). EPHB4 - Ephrin type-B receptor 4 - Homo sapiens (Human). Retrieved from [Link]

  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5100-5108.

Sources

Troubleshooting

TG100435 Technical Support Center: Efficacy Optimization &amp; Troubleshooting

Welcome to the TG100435 Technical Support Center. As a multitargeted protein tyrosine kinase inhibitor, TG100435 presents unique experimental challenges due to its prodrug-like pharmacokinetic profile.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the TG100435 Technical Support Center. As a multitargeted protein tyrosine kinase inhibitor, TG100435 presents unique experimental challenges due to its prodrug-like pharmacokinetic profile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot efficacy discrepancies, optimize assay conditions, and understand the mechanistic variables that dictate TG100435's performance in both in vitro and in vivo models.

Part 1: Frequently Asked Questions & Troubleshooting Guides

Q1: Why is the in vitro kinase inhibition of TG100435 significantly lower than its observed in vivo efficacy? A1: This is the most common experimental discrepancy researchers face, and it is rooted in the drug's metabolic causality. TG100435 undergoes substantial biotransformation in vivo. Flavin-containing monooxygenases (FMOs) convert the parent compound into an ethylpyrrolidine N-oxide metabolite known as TG100855 1. Mechanistically, TG100855 is 2 to 9 times more potent than TG100435. Because standard cell-free or cell-based assays lack these hepatic metabolic enzymes, the conversion does not occur in vitro, leading to a severe underestimation of the drug's true systemic efficacy.

Q2: How can I optimize my cell-based assays to accurately reflect TG100435's full inhibitory profile? A2: To replicate systemic exposure, you must introduce a metabolic activation step. You can achieve this by supplementing your assay with human or animal liver microsomes, or recombinant FMOs and cytochrome P450 reductase 2. Alternatively, to isolate the maximum inhibitory potential against targets like Src, Lyn, Abl, Yes, Lck, and EphB4, we recommend directly synthesizing and dosing the active metabolite, TG100855, rather than the parent compound.

Q3: My metabolic stability assays for TG100435 show inconsistent clearance rates. What could be interfering? A3: The metabolic flux of TG100435 is highly sensitive to specific chemical inhibitors. If your assay matrix or cell culture media contains compounds like methimazole (an FMO inhibitor) or ketoconazole (a CYP inhibitor), the conversion of TG100435 to its active N-oxide form will be completely inhibited 2. Ensure your experimental buffers are free of these agents unless you are intentionally conducting drug-drug interaction (DDI) studies.

Part 2: Quantitative Data & Kinase Target Profile

To assist in dose-response planning, the following table summarizes the baseline affinity of the parent compound (TG100435) and the expected potency shifts upon metabolic activation.

Target KinaseTG100435 Ki​ (nM)TG100855 (N-oxide) Potency ShiftBiological Implication in Assays
Src 13 - 642x - 9x IncreaseEnhanced suppression of cell migration and survival.
Lyn 13 - 642x - 9x IncreaseStronger inhibition of hematopoietic signaling cascades.
Abl 13 - 642x - 9x IncreaseDeeper disruption of cytoskeletal regulation.
Yes 13 - 642x - 9x IncreaseAltered tight junction permeability in epithelial models.
Lck 13 - 642x - 9x IncreaseProfound suppression of T-cell activation.
EphB4 13 - 642x - 9x IncreaseIncreased anti-angiogenic effects in endothelial co-cultures.

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the causality between TG100435 administration, hepatic metabolism, and the resulting amplification of kinase inhibition.

TG100435_Metabolism TG TG100435 (Parent Drug) Ki: 13-64 nM FMO Flavin-containing Monooxygenases (FMOs) TG->FMO Hepatic Metabolism Targets Target Kinases: Src, Lyn, Abl, Yes, Lck, EphB4 TG->Targets Direct Inhibition (Weak) Metabolite TG100855 (N-oxide Metabolite) 2-9x More Potent FMO->Metabolite Oxidation Metabolite->Targets Direct Inhibition (Strong) Inhibitor1 Methimazole / Ketoconazole (Experimental Inhibitors) Inhibitor1->FMO Inhibits metabolic flux Effect Enhanced in vivo Kinase Inhibition Targets->Effect Downstream Signaling Suppression

Metabolic activation of TG100435 to TG100855 and its downstream impact on kinase inhibition.

Part 4: Experimental Protocol - Microsomal Activation Workflow

To build a self-validating system that accounts for the metabolic activation of TG100435, follow this step-by-step methodology for in vitro kinase assays. This protocol ensures that the causality of your experimental choices aligns with the drug's true pharmacokinetic behavior.

Objective: To generate the active TG100855 metabolite in situ prior to application in cell-based or biochemical kinase assays.

Materials Required:

  • TG100435 stock solution (10 mM in DMSO)

  • Human or Rat Liver Microsomes (HLM/RLM) (20 mg/mL protein)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 0.1 M Potassium phosphate buffer (pH 7.4)

  • Stop solution (Ice-cold acetonitrile)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a microcentrifuge tube, combine 0.1 M potassium phosphate buffer, the NADPH regenerating system, and liver microsomes (final protein concentration of 1.0 mg/mL).

    • Scientific Rationale: The NADPH system is critical as a cofactor for FMO and CYP450 reductase activity, which drives the oxidation of TG100435 2.

  • Pre-incubation: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation of Metabolism: Add TG100435 to the mixture to achieve your desired final assay concentration (e.g., 1 µM). Ensure the final DMSO concentration does not exceed 0.5% to prevent enzyme denaturation.

  • Metabolic Conversion: Incubate the reaction at 37°C for 30 to 60 minutes.

    • Scientific Rationale: This timeframe allows sufficient conversion of the parent compound to the N-oxide metabolite (TG100855), bridging the gap between in vitro and in vivo efficacy.

  • Termination (For Biochemical Assays): If using the mixture for a cell-free kinase assay, terminate the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes to precipitate microsomal proteins. The supernatant now contains the activated drug mixture.

  • Direct Application (For Cell-Based Assays): If applying to live cells, filter-sterilize the reaction mixture (omitting the acetonitrile stop step) and dilute immediately into your cell culture media.

  • Validation Control (Critical Step): Always run a parallel control containing methimazole (100 µM) to block FMO activity.

    • Scientific Rationale: Comparing the efficacy of the uninhibited mixture versus the methimazole-inhibited mixture provides a self-validating proof that any increased potency observed in your assay is directly caused by the generation of TG100855, ruling out artifacts.

References

  • Hu, S. X., et al. "Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855..." Drug Metabolism and Disposition, 2007.
  • Kousba, A., et al. "Cyclic conversion of the novel Src kinase inhibitor... TG100435 and Its N-oxide metabolite by flavin-containing monoxygenases and cytochrome P450 reductase." Drug Metabolism and Disposition, 2007.

Sources

Optimization

FAQ 1: The In Vitro vs. In Vivo Efficacy Disconnect

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing discordant or unexpected data when utilizing TG100435 .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing discordant or unexpected data when utilizing TG100435 . While originally characterized as a potent Src-family kinase inhibitor, its unique metabolic fate and polypharmacology require precise experimental design.

This guide deconstructs the most common unexpected results, explains the mechanistic causality behind them, and provides self-validating protocols to ensure scientific integrity in your assays.

Question: I am observing a massive discrepancy in potency. TG100435 requires micromolar concentrations to inhibit proliferation in my in vitro cell lines, but exhibits profound tumor regression in vivo at highly sub-toxic doses. Is my compound degrading in the culture media?

The Causality: Your compound is likely stable; you are observing a classic pharmacokinetic/pharmacodynamic (PK/PD) disconnect driven by hepatic metabolism. TG100435 is heavily metabolized in vivo by Flavin-containing monooxygenases (FMO) and Cytochrome P450 reductase into an N-oxide metabolite known as TG100855 [1][2].

Crucially, TG100855 is 2 to 9 times more potent than the parent compound against target kinases[2]. Standard in vitro cell cultures lack the hepatic enzyme machinery required for this conversion, leading to a severe underestimation of the drug's true in vivo potency.

Metabolic_Activation TG TG100435 (Parent Compound) InVitro In Vitro Models (Enzyme Deficient) TG->InVitro InVivo In Vivo Models (Hepatic Metabolism) TG->InVivo Enzymes Hepatic FMO & CYP450 Reductase Metabolite TG100855 (Active N-oxide) Enzymes->Metabolite N-oxidation Effect2 Enhanced Potency (2-9x Increase) Metabolite->Effect2 Effect1 Baseline Potency (Ki: 13-64 nM) InVitro->Effect1 InVivo->Enzymes

Fig 1: Hepatic metabolic activation of TG100435 into the highly potent TG100855 N-oxide metabolite.

Protocol: In Vitro Microsomal Activation Assay

To self-validate this mechanism in your lab and bridge the in vitro/in vivo gap, perform a microsomal pre-incubation to artificially generate the active metabolite before applying it to your cells:

  • Preparation: Prepare a 10 µM stock of TG100435 in DMSO.

  • Microsomal Incubation: Incubate TG100435 (1 µM final) with human or murine liver microsomes (1 mg/mL protein) supplemented with NADPH (1 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction: Incubate at 37°C for 30–60 minutes to allow FMO/CYP-mediated N-oxidation.

  • Quenching & Extraction: Quench the reaction with ice-cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • Assay Application: Dilute the supernatant into your cell culture media (accounting for solvent toxicity controls) and compare the IC50 against un-metabolized TG100435. You will observe a significant leftward shift in the dose-response curve.

FAQ 2: Unexpected Loss of Efficacy in Co-treatment Models

Question: We co-administered TG100435 with ketoconazole (to manage a fungal infection in our murine xenograft model), and the anti-tumor efficacy of TG100435 completely vanished. Why did this happen?

The Causality: You have inadvertently inhibited the bioactivation of the drug. The metabolic flux of TG100435 to its highly active N-oxide form (TG100855) is completely inhibited by broad-spectrum CYP/FMO inhibitors like ketoconazole and methimazole[3][4]. By co-administering ketoconazole, you trapped the drug in its less potent parent form, preventing the systemic exposure required for tumor regression.

Quantitative Summary: TG100435 Pharmacological Profile

To assist in your experimental planning, refer to the consolidated pharmacokinetic and pharmacodynamic parameters below[2]:

ParameterValueBiological Significance
Target Kinases (Ki) Src, Lyn, Abl, Yes, Lck, EphB4 (13–64 nM)Broad-spectrum tyrosine kinase inhibition; drives polypharmacology.
Active Metabolite TG100855 (N-oxide)2 to 9-fold more potent than parent compound.
Systemic Clearance Mouse: 20.1, Rat: 12.7, Dog: 14.5 (mL/min/kg)Rapid clearance necessitates optimized, species-specific dosing schedules.
Oral Bioavailability Mouse: 74%, Rat: 23%, Dog: 11%High species variability; murine models show the highest absorption.

FAQ 3: Confounding Phenotypes and Off-Target Effects

Question: We are using TG100435 to study Src-dependent tumor migration, but we are seeing unexpected suppression of T-cell activation in our co-culture models. Is this a toxic off-target effect?

The Causality: It is not an "off-target" effect, but rather an "on-target" polypharmacological effect. TG100435 is a multi-targeted protein tyrosine kinase inhibitor. While it inhibits Src, it also exhibits high affinity for Lyn, Abl, Yes, Lck, and EphB4[1][5]. Lck (Lymphocyte-specific protein tyrosine kinase) is a critical signaling molecule in T-cell receptor (TCR) activation. Inhibition of Lck by TG100435 will potently suppress T-cell proliferation and cytokine production, confounding co-culture assays involving immune cells.

Polypharmacology TG TG100435 / TG100855 Src Src / Yes / Abl TG->Src Inhibition Lck Lck / Lyn TG->Lck Inhibition EphB4 EphB4 TG->EphB4 Inhibition Pheno1 Tumor Proliferation & Migration Arrest Src->Pheno1 Pheno2 T-Cell Activation Suppression Lck->Pheno2 Pheno3 Angiogenesis Modulation EphB4->Pheno3

Fig 2: Polypharmacological network of TG100435 illustrating divergent downstream phenotypic effects.

Protocol: Target Deconvolution via Kinase Rescue

To definitively prove whether your observed phenotype is Src-dependent or Lck-dependent, you must isolate the causality from the drug's polypharmacology using a genetic rescue approach:

  • Mutagenesis: Generate a lentiviral vector expressing a "gatekeeper" mutant of your kinase of interest (e.g., Src T338M or Lck T316M). This mutation sterically blocks the binding of ATP-competitive inhibitors like TG100435 without destroying kinase activity.

  • Transduction: Stably express the gatekeeper mutant in your target cell line.

  • Treatment: Treat both wild-type and mutant-expressing cells with TG100435 (0.1 - 1.0 µM).

  • Readout & Interpretation: Measure your phenotypic endpoint (e.g., migration for Src, IL-2 secretion for Lck). If the gatekeeper mutant rescues the phenotype in the presence of the drug, the effect is definitively mediated by that specific kinase, validating your experimental hypothesis.

References

  • Title: Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855... Source: Drug Metabolism and Disposition (ASPET / PubMed) URL: [Link]

  • Title: Cyclic conversion of the novel Src kinase inhibitor TG100435 and its N-oxide metabolite by flavin-containing monooxygenases and cytochrome P450 reductase. Source: Drug Metabolism and Disposition (ASPET / PubMed) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

cross-validation of TG100435 results with genetic approaches

Deconvoluting Polypharmacology: A Comparison Guide for Cross-Validating TG100435 with Genetic Approaches As a Senior Application Scientist, I frequently encounter a critical bottleneck in preclinical drug development: th...

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Author: BenchChem Technical Support Team. Date: April 2026

Deconvoluting Polypharmacology: A Comparison Guide for Cross-Validating TG100435 with Genetic Approaches

As a Senior Application Scientist, I frequently encounter a critical bottleneck in preclinical drug development: the polypharmacology conundrum. When a multi-targeted kinase inhibitor demonstrates profound phenotypic efficacy, assigning that efficacy to a single molecular target is scientifically perilous without orthogonal validation.

is an orally active, multi-targeted protein tyrosine kinase inhibitor with potent activity against Src family kinases (Src, Lyn, Yes, Lck), Abl, and the EphB4 receptor[1]. While its broad spectrum makes it a powerful tool for suppressing complex oncogenic networks, this same promiscuity demands rigorous cross-validation using genetic approaches (such as CRISPR/Cas9 or RNAi) to definitively prove its mechanism of action (MoA). This guide provides a comprehensive, self-validating framework for comparing and integrating pharmacological inhibition with genetic deconvolution.

The Pharmacological Profile of TG100435

Before deploying genetic tools, we must deeply understand the chemical tool. A common pitfall in in vitro assays utilizing TG100435 is ignoring its metabolic fate. In vivo, TG100435 is rapidly converted by flavin-containing monooxygenases (specifically FMO3) into its N-oxide metabolite, TG100855[2].

Expertise Insight: TG100855 is 2 to 9 times more potent than the parent compound[3]. Therefore, relying solely on the parent compound in cell culture without hepatic co-culture or synthetic metabolite supplementation may drastically underestimate the true target engagement seen in animal models.

Table 1: TG100435 Quantitative Pharmacological Profile

ParameterValue / Description
Primary Targets Src, Lyn, Abl, Yes, Lck, EphB4[3]
Target Affinity ( Ki​ ) 13 – 64 nM across primary targets[3]
Active Metabolite TG100855 (N-oxide derivative)[2]
Metabolic Driver Flavin-containing monooxygenase 3 (FMO3)[2]
Oral Bioavailability 74% (Mouse), 23% (Rat), 11% (Dog)[3]

Modality Comparison: Chemical vs. Genetic Perturbation

To isolate which of TG100435's targets is responsible for a specific phenotype (e.g., inhibition of cell migration), we must compare the drug's effects against highly specific genetic perturbations.

Table 2: Comparative Analysis of Perturbation Modalities

ModalitySpecificitySpeed of OnsetReversibilityBest Use Case in Deconvolution
TG100435 (Chemical) Low/Moderate (Multi-kinase)Minutes to HoursHigh (Washout)Acute signaling assays; establishing the baseline phenotypic response.
siRNA/shRNA (Knockdown) High (Sequence-dependent)24 - 72 HoursModerate (Transient)Rapid, high-throughput target deconvolution in vitro.
CRISPR/Cas9 (Knockout) Very High (Permanent)Weeks (Clonal)None (Requires rescue)Definitive target validation; generating resistance models for epistasis.

Strategic Workflow for Target Deconvolution

To build a self-validating system, we utilize a chemical genetics epistasis approach. If TG100435 exerts its anti-migratory effect solely through Src inhibition, then treating a completely Src-null (CRISPR KO) cell line with TG100435 should yield no additional anti-migratory effect (the phenotype is "saturated"). If an additional effect is observed, polypharmacology (e.g., concurrent EphB4 inhibition) is at play.

Workflow A 1. Pharmacological Profiling TG100435 Treatment B 2. Target Hypothesis (e.g., Src vs. EphB4) A->B C 3. Genetic Perturbation (CRISPR KO / siRNA) B->C D 4. Phenotype Comparison C->D E Phenocopy Achieved: Target Validated D->E Match F Divergent Phenotype: Off-Target / Multi-Target D->F Mismatch G 5. Genetic Rescue (cDNA re-expression) E->G Proceed to Rescue

Fig 1: Orthogonal cross-validation workflow for deconvoluting TG100435 polypharmacology.

Self-Validating Experimental Methodologies

The following protocols are designed to establish causality rather than mere correlation. Every step includes internal controls to ensure the integrity of the data.

Phase I: Pharmacological Baseline Establishment

Objective: Define the exact phenotypic window of TG100435 before genetic comparison.

  • Compound Preparation: Dissolve TG100435 in anhydrous DMSO to a 10 mM stock. Aliquot to avoid freeze-thaw cycles.

  • Metabolite Control: Run parallel assays utilizing synthesized TG100855 to account for in vivo conversion discrepancies[3].

  • Dose-Response Kinetics: Treat target cells with a logarithmic concentration gradient (1 nM to 10 µM).

  • Causality Check: Wash out the compound after 4 hours and monitor signaling recovery (e.g., p-Src Tyr416) via Western blot. This confirms the phenotype is driven by reversible kinase inhibition, not compound toxicity.

Phase II: Genetic Deconvolution via CRISPR/Cas9 (Epistasis Testing)

Objective: Isolate the specific kinase responsible for the TG100435-induced phenotype.

  • sgRNA Design: Design three distinct sgRNAs targeting the kinase domain of the hypothesized target (e.g., Src).

  • Clonal Isolation: Generate single-cell KO clones to avoid the confounding effects of a heterogeneous pooled population.

  • The Epistasis Assay: Measure the baseline phenotype of the KO clone. Next, treat the KO clone with the IC90​ dose of TG100435.

  • Causality Check: If the KO perfectly phenocopies the drug, and adding the drug to the KO produces zero additional effect, you have proven that Src is the sole functional target for that specific phenotype.

Phase III: The "Rescue" Paradigm (Ultimate Proof of Causality)

Objective: Rule out CRISPR off-target effects and finalize the self-validating loop.

  • Construct Engineering: Engineer a lentiviral vector expressing a PAM-mutated, sgRNA-resistant version of the knocked-out kinase (e.g., Src-Resc).

  • Re-expression: Transduce the KO cell line with the Src-Resc construct to restore baseline protein levels.

  • Phenotypic Reversion: Confirm that the cells revert to their wild-type phenotype, proving the KO phenotype was not an artifact.

  • Causality Check: Treat the rescued cells with TG100435. The phenotype should disappear once again, definitively linking the chemical inhibitor to the genetically validated node.

Mechanistic Pathway Deconvolution

When TG100435 is administered, it simultaneously blunts multiple signaling cascades. Genetic cross-validation allows us to map which specific branch of this network drives the ultimate biological outcome (e.g., inhibition of invasion).

Pathway TG TG100435 / TG100855 Src Src Family Kinases TG->Src Abl Abl Kinase TG->Abl EphB4 EphB4 Receptor TG->EphB4 Act1 Focal Adhesion Turnover Src->Act1 Act2 Cytoskeleton Dynamics Abl->Act2 Act3 Endothelial Migration EphB4->Act3 Pheno Inhibition of Tumor Invasion Act1->Pheno Act2->Pheno Act3->Pheno

Fig 2: TG100435 target signaling network highlighting Src, Abl, and EphB4 inhibition.

By systematically applying CRISPR/Cas9 to each node in Figure 2 (Src, Abl, EphB4) and comparing the resulting cellular behavior to TG100435 treatment, researchers can confidently translate polypharmacological observations into highly specific, target-validated therapeutic strategies.

References

  • Hu, S. X., et al. (2007). "Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855...". Drug Metabolism and Disposition, 35(6), 929-36. URL:[Link]

  • Kousba, A., et al. (2007). "Cyclic conversion of the novel Src kinase inhibitor [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and Its N-oxide metabolite by flavin-containing monoxygenases...". Drug Metabolism and Disposition, 35(12), 2242-51. URL:[Link]

Sources

Comparative

comparative analysis of TG100435 and bosutinib

An In-Depth Comparative Analysis of TG100435 and Bosutinib: Mechanistic Profiling and Experimental Methodologies Executive Summary In the landscape of targeted oncology and kinase inhibition, differentiating between clin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of TG100435 and Bosutinib: Mechanistic Profiling and Experimental Methodologies

Executive Summary

In the landscape of targeted oncology and kinase inhibition, differentiating between clinically established compounds and novel, multi-targeted agents is critical for robust experimental design. Bosutinib (SKI-606) is a well-characterized, FDA-approved dual Src/Abl tyrosine kinase inhibitor primarily utilized in the treatment of Chronic Myeloid Leukemia (CML)[1]. In contrast, TG100435 is an investigational, multi-targeted Src family kinase (SFK) inhibitor with a highly unique pharmacokinetic profile characterized by cyclic metabolic activation[2][3].

For researchers, the choice between these two compounds extends beyond simple target affinity. It requires a deep understanding of their metabolic dependencies. This guide provides an objective, data-driven comparison of TG100435 and bosutinib, detailing their mechanisms, structural properties, and the self-validating experimental protocols required to accurately evaluate them in vitro and in vivo.

Target Landscape and Mechanistic Divergence

While both compounds inhibit Src-family kinases, their target spectrums and mechanisms of sustained in vivo efficacy diverge significantly.

  • Bosutinib: Functions as a direct, highly potent 4-anilino-3-quinolinecarbonitrile inhibitor of both Src and Abl kinases[1]. It displays a 200-fold greater potency against Bcr-Abl compared to imatinib, making it highly effective in driving apoptosis in CML models[1]. Its mechanism is linear: the parent compound is the primary active moiety.

  • TG100435: A 3-aminobenzotriazine compound that acts as a multi-targeted inhibitor against Src, Lyn, Abl, Yes, Lck, and EphB4, with Ki​ values ranging from 13 to 64 nM[2][4]. Crucially, TG100435 acts almost as a prodrug in biological systems. It undergoes a rapid N-oxidation mediated by hepatic Flavin-containing monooxygenase 3 (FMO3) to form TG100855 , an active N-oxide metabolite that is 2 to 9 times more potent than the parent compound[2][3]. Furthermore, TG100855 can be retro-reduced back to TG100435 via cytochrome P450 reductase, creating a sustained "cyclic conversion" loop that drastically enhances overall tyrosine kinase inhibition in vivo[3].

Mechanism TG TG100435 (Parent Compound) FMO3 FMO3 Oxidation (Hepatic) TG->FMO3 Methimazole sensitive TG_OX TG100855 (Active N-oxide, 2-9x Potent) FMO3->TG_OX CYP CYP450 Reductase (Retroreduction) TG_OX->CYP Ketoconazole insensitive SRC Src/Lyn/Abl/EphB4 Kinase Inhibition TG_OX->SRC High Affinity (Ki 13-64 nM) CYP->TG Cyclic Conversion BOS Bosutinib (Direct Active Inhibitor) SRC_BOS Src/Abl Kinase Inhibition BOS->SRC_BOS Direct Binding

Fig 1: Metabolic cyclic conversion of TG100435 vs the direct linear inhibition of Bosutinib.

Quantitative Data Presentation

The following table synthesizes the distinct physicochemical and pharmacological properties of both inhibitors to aid in compound selection for specific experimental models.

ParameterBosutinib (SKI-606)TG100435
Chemical Class 4-anilino-3-quinolinecarbonitrile3-aminobenzotriazine
Primary Targets Src, AblSrc, Lyn, Abl, Yes, Lck, EphB4[2]
Active Moiety Parent CompoundParent + N-oxide Metabolite (TG100855)[2]
Primary Metabolism CYP3A4FMO3 (Oxidation) & CYP450 Reductase (Reduction)[3]
Oral Bioavailability ~34% (Human)74% (Mouse), 23% (Rat), 11% (Dog)[2]
Clinical Status FDA Approved (CML)[1]Preclinical / Investigational[5]
Experimental Utility Standard baseline for Src/Abl inhibitionStudying FMO3-rich environments & EphB4 co-inhibition

Experimental Methodologies: Self-Validating Protocols

A critical error in evaluating TG100435 is testing it exclusively in cell-free or standard cell-culture kinase assays. Because TG100435 relies on hepatic FMO3 for conversion into its highly potent TG100855 form, standard in vitro assays will significantly underestimate its in vivo efficacy[2].

To accurately compare TG100435 and bosutinib, researchers must utilize a Microsomal Metabolic Flux Assay . This protocol is designed as a self-validating system: it uses specific enzymatic inhibitors (methimazole and ketoconazole) to prove the causality of the FMO3-dependent activation pathway[3][6].

Protocol: Microsomal Metabolic Flux and Target Engagement Assay

Objective: To quantify the conversion of TG100435 to TG100855 and compare the resulting kinase inhibitory potential against the non-metabolically dependent bosutinib.

Reagents & Causality:

  • Human Liver Microsomes (HLMs): Provides the necessary FMO3 and CYP450 enzymes.

  • Methimazole: A competitive FMO inhibitor. Causality: Used to selectively block the N-oxidation of TG100435, isolating the FMO3 variable[3].

  • Ketoconazole: A potent CYP3A4 inhibitor. Causality: Used to block standard CYP-mediated clearance, proving that TG100855 formation is FMO-dependent, not CYP-dependent[3].

  • Bosutinib (Control): Serves as a negative control for FMO-mediated activation, as it is primarily metabolized by CYP3A4.

Step-by-Step Workflow:

  • Microsome Preparation: Thaw HLMs on ice. Prepare a reaction mixture containing 1 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: Divide the mixture into four cohorts:

    • Cohort A: Vehicle control (DMSO).

    • Cohort B: + 1 mM Methimazole (FMO inhibition).

    • Cohort C: + 10 µM Ketoconazole (CYP3A4 inhibition).

    • Cohort D: Heat-inactivated microsomes (Negative biological control). Incubate all cohorts at 37°C for 5 minutes.

  • Compound Spiking: Add TG100435 (10 µM) to one set of the cohorts, and Bosutinib (10 µM) to a parallel set.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to initiate the metabolic flux. Incubate at 37°C for 30 minutes.

  • Termination & Extraction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant. For TG100435 samples, monitor the depletion of the parent mass and the appearance of the N-oxide mass (TG100855). For Bosutinib, monitor parent depletion.

Workflow Step1 1. Prepare Human Liver Microsomes (1 mg/mL in Buffer) Step2 2. Selective Enzyme Inhibition (Methimazole vs Ketoconazole) Step1->Step2 Step3 3. Compound Spiking (TG100435 vs Bosutinib) Step2->Step3 Step4 4. Initiate Reaction (+ NADPH Regenerating System) Step3->Step4 Step5 5. LC-MS/MS Quantification (Parent vs Active Metabolite) Step4->Step5

Fig 2: Self-validating experimental workflow for comparative metabolic flux analysis.

Expected Outcomes & Interpretation:

  • Bosutinib clearance will be heavily inhibited by ketoconazole (CYP3A4 dependent) but unaffected by methimazole.

  • TG100435 conversion to TG100855 will be inhibited by ~90% in the presence of methimazole, while ketoconazole will have minimal effect on the N-oxidation rate[3]. This confirms that TG100435 requires FMO3 for its cyclic activation, dictating that in vivo models must have competent FMO3 expression to accurately reflect the drug's true pharmacological potential.

References

  • "TG-100435 | CAS#867330-68-5 | protein tyrosine kinase inhibitor - MedKoo Biosciences", MedKoo,
  • "TG-100435 | Tyrosine Kinase Inhibitor | MedChemExpress", MedChemExpress,
  • "Metabolism and Pharmacokinetics of a Novel Src Kinase Inhibitor TG100435...", Semantic Scholar,
  • "Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435...", PubMed,
  • "Cyclic conversion of the novel Src kinase inhibitor... TG100435...", PubMed,
  • "TG-100435 - Inxight Drugs", NC
  • "TG-100435 | MedChemExpress", MedChemExpress,
  • "Current Status of Src Inhibitors in Solid Tumor Malignancies - PMC", PMC,
  • "TG100435 - Drug Targets, Indications, Patents - Synapse", P
  • "Src抑制剂", BenchChem,
  • "Identification of type I and type II inhibitors of c-Yes kinase...
  • "Identification of type I and type II inhibitors of c-Yes kinase...", Taylor & Francis,
  • "WO2015069217A1 - Src kinase inhibition as treatment...

Sources

Validation

Confirming the Downstream Effects of TG100435 Inhibition: A Comparative Guide

Introduction Evaluating the efficacy of a kinase inhibitor requires more than just confirming target binding; it demands a rigorous mapping of downstream signaling cascades and an understanding of the compound's metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Evaluating the efficacy of a kinase inhibitor requires more than just confirming target binding; it demands a rigorous mapping of downstream signaling cascades and an understanding of the compound's metabolic fate. TG100435 is a highly potent, orally active, multi-targeted protein tyrosine kinase inhibitor. It primarily targets the[1].

Unlike conventional kinase inhibitors, TG100435 possesses a unique pharmacokinetic profile: it is extensively metabolized in the liver by into an active N-oxide metabolite, TG100855[2]. This metabolite is 2 to 9 times more potent than the parent compound, making metabolic conversion a critical variable when designing in vitro and in vivo experiments[3].

Comparative Performance: TG100435 vs. Alternative Inhibitors

When selecting an inhibitor for Src/Abl pathways, researchers frequently compare TG100435 against established clinical alternatives like Dasatinib and Imatinib. The choice of inhibitor dictates the selectivity of the downstream signaling effects observed.

Table 1: Comparative Profile of Key Tyrosine Kinase Inhibitors

FeatureTG100435DasatinibImatinib
Primary Targets Src, Lyn, Abl, Yes, Lck, EphB4Bcr-Abl, Src, c-Kit, PDGFR, EphA2Bcr-Abl, c-Kit, PDGFR
Src Inhibition (Ki) 13 - 64 nM (Parent)< 1 nMInactive against Src
Metabolic Activation Yes (FMO3 converts to highly active TG100855)No (Directly active)No (Directly active)
Selectivity Profile Multi-targeted (SFKs, EphB4)Broad (SFKs, PDGFR, c-Kit)Narrower (Bcr-Abl, c-Kit, PDGFR)
Development Status Preclinical / ExperimentalFDA Approved (CML, Ph+ ALL)FDA Approved (CML, GIST)

Data synthesized from comparative kinase profiling studies[4][5][6].

Causality in Experimental Design: The "Why" Behind the Workflow

To confirm the downstream effects of TG100435, an experimental setup must validate both primary target engagement and the subsequent biological cascade. A self-validating system requires understanding the causality behind each measured biomarker:

  • Targeting p-Src (Tyr416): Autophosphorylation at Tyr416 upregulates Src kinase activity. Measuring p-Src (Y416) provides direct evidence of TG100435 target engagement at the receptor level.

  • Downstream Effectors (p-FAK and p-STAT3): Src directly phosphorylates Focal Adhesion Kinase (FAK) at Tyr925, driving focal adhesion turnover and cell migration. Simultaneously, Src activates STAT3 via phosphorylation at Tyr705, which then translocates to the nucleus to promote survival and proliferation. Inhibiting Src with TG100435 should dose-dependently abrogate both of these downstream phosphorylation events.

  • The FMO3 Metabolic Variable: Because TG100435 relies heavily on FMO3 for conversion to the more potent TG100855, standard in vitro cell cultures (which often lack robust hepatic FMO3 expression) may artificially underestimate the drug's true potency[2][3]. Design Choice: When conducting cell-based assays, researchers should either apply the active TG100855 metabolite directly or incorporate a hepatic microsome co-incubation step to accurately simulate the in vivo pharmacological environment.

Pathway Visualization

Pathway TG TG100435 (Parent Compound) FMO3 FMO3 Enzyme (Hepatic Metabolism) TG->FMO3 Oxidation Src Src Family Kinases (Src, Lyn, Yes, Lck) TG->Src Inhibits (Ki 13-64 nM) Abl Abl / Bcr-Abl TG->Abl Inhibits TG_Ox TG100855 (Active N-oxide) FMO3->TG_Ox Conversion TG_Ox->Src Strong Inhibition TG_Ox->Abl Strong Inhibition STAT3 STAT3 Pathway (Survival) Src->STAT3 Activates (Blocked) FAK FAK / Paxillin (Migration) Src->FAK Phosphorylates (Blocked)

Metabolic activation of TG100435 by FMO3 and its downstream inhibition of Src/Abl signaling pathways.

Self-Validating Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (Target Engagement)

To isolate the direct inhibitory effect of TG100435 without the confounding variable of cellular metabolism, a cell-free kinase assay is required.

  • Preparation: Prepare recombinant Src kinase in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of TG100435 in DMSO. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced protein denaturation.

  • Incubation: Combine the kinase, TG100435, and a fluorescently labeled peptide substrate. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add ATP (at the predetermined Km for Src) to initiate the reaction. Incubate for 60 minutes.

  • Detection & Validation: Terminate the reaction using a stop buffer containing EDTA. Measure the TR-FRET signal.

    • Self-Validation Check: Include Dasatinib as a positive control (expected IC50 < 1 nM) and a DMSO-only vehicle as a negative baseline control[6].

Protocol 2: Cell-Based Downstream Signaling Assay (Western Blot)

This protocol measures the downstream functional consequences of Src inhibition in a metabolically competent model.

  • Cell Culture & Starvation: Seed a Src-driven cancer cell line (e.g., HT29 colon cancer cells) in 6-well plates. Starve cells in serum-free media for 16 hours to reduce basal background phosphorylation.

  • Treatment: Treat cells with TG100435 at varying concentrations (e.g., 0.1, 1, 10 μM) for 2 hours.

    • Crucial Step: Co-incubate with human liver microsomes and NADPH to facilitate FMO3-mediated conversion to the potent TG100855 metabolite.

  • Stimulation: Stimulate cells with EGF (50 ng/mL) for 10 minutes to robustly activate the Src/FAK/STAT3 axis.

  • Lysis: Wash with ice-cold PBS and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na3VO4, NaF).

    • Causality Note: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will rapidly cleave the phosphate groups off Src and FAK during lysis, yielding false negatives.

  • Immunoblotting: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for p-Src (Y416), total Src, p-FAK (Y925), total FAK, p-STAT3 (Y705), and total STAT3.

  • Quantification: Normalize the phosphorylated signal to the total protein signal using densitometry to calculate the cellular IC50.

Workflow Prep Cell Treatment TG100435 +/- FMO3 Stim EGF Stimulation Activate Src Axis Prep->Stim Lysis Cell Lysis +Phosphatase Inhibitors Stim->Lysis Western Western Blot p-Src, p-FAK, p-STAT3 Lysis->Western Analysis Data Analysis IC50 Calculation Western->Analysis

Step-by-step experimental workflow for confirming the downstream signaling effects of TG100435.

Conclusion

Confirming the downstream effects of TG100435 requires a nuanced understanding of its pharmacokinetics. While it is a potent Src/Abl inhibitor comparable to Dasatinib in its pathway targets, its reliance on FMO3 for conversion to the highly active TG100855 metabolite necessitates careful experimental design. By employing cell-free biochemical assays alongside metabolically-competent cell-based models, researchers can accurately map its inhibition of the Src/FAK/STAT3 axis.

References

  • Hu, S. X., et al. "Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855". Drug Metabolism and Disposition, 2007. URL: [Link]

  • Kousba, A., et al. "Cyclic conversion of the novel Src kinase inhibitor[7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and Its N-oxide metabolite by flavin-containing monoxygenases and cytochrome P450 reductase". Drug Metabolism and Disposition, 2007. URL: [Link]

  • "Tyrosine kinase inhibitors: Multi-targeted or single-targeted?". World Journal of Gastrointestinal Oncology, 2011. URL: [Link]

  • "Current Status of Src Inhibitors in Solid Tumor Malignancies". The Oncologist, 2012. URL: [Link]

Sources

Comparative

head-to-head comparison of TG100435 and other tyrosine kinase inhibitors

The evolution of targeted oncology has been heavily defined by the development of Tyrosine Kinase Inhibitors (TKIs). While first-generation TKIs like Imatinib revolutionized the treatment of Bcr-Abl-driven malignancies,...

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Author: BenchChem Technical Support Team. Date: April 2026

The evolution of targeted oncology has been heavily defined by the development of Tyrosine Kinase Inhibitors (TKIs). While first-generation TKIs like Imatinib revolutionized the treatment of Bcr-Abl-driven malignancies, resistance mutations and compensatory pathway activations necessitated the development of multi-targeted agents[1].

TG100435 —a novel, orally active benzotriazine derivative—represents a highly specialized class of multi-targeted protein tyrosine kinase inhibitors. Unlike classical dual Src/Abl inhibitors (e.g., Dasatinib), TG100435 exhibits a unique polypharmacology that extends its inhibitory profile to the EphB4 receptor, a critical driver of tumor angiogenesis[2][3].

This guide provides a head-to-head mechanistic and pharmacological comparison between TG100435 and classical TKIs, supported by self-validating experimental protocols designed for rigorous preclinical evaluation.

Mechanistic Profiling & Target Landscape

The therapeutic efficacy of a TKI is dictated by its kinase binding profile. Classical TKIs are generally stratified into narrow-spectrum (Imatinib: Abl, c-Kit, PDGFR) and broad-spectrum (Dasatinib: Abl, Src family) categories[1].

TG100435 differentiates itself by potently inhibiting the Src family (Src, Lyn, Yes, Lck), Bcr-Abl, and critically, EphB4 [2][3]. The inclusion of EphB4 allows TG100435 to simultaneously disrupt tumor cell proliferation (via Src/Abl) and tumor microenvironment angiogenesis (via EphB4), a dual-axis blockade not achieved by Dasatinib or Imatinib.

TargetLandscape TG TG100435 (Multi-targeted TKI) SRC Src Family Kinases (Src, Lyn, Yes, Lck) TG->SRC Ki: 13-64 nM ABL Bcr-Abl Kinase TG->ABL EPH EphB4 Receptor TG->EPH Unique Target DAS Dasatinib / Imatinib (Classical TKIs) DAS->SRC DAS->ABL TUMOR Tumor Cell Proliferation & Survival SRC->TUMOR ABL->TUMOR ANGIO Tumor Angiogenesis & Migration EPH->ANGIO

Figure 1: Mechanistic target landscape comparing TG100435 with classical TKIs.

Quantitative Pharmacodynamics & Efficacy

To objectively evaluate TG100435 against standard-of-care TKIs, we must look at both cell-free enzymatic inhibition constants ( Ki​ ) and cellular IC50​ values across various malignant cell lines. TG100435 demonstrates nanomolar potency against its primary targets, translating to sub-micromolar efficacy in solid tumor and leukemia models[2][4].

Table 1: Head-to-Head Pharmacodynamic Comparison

Parameter / TargetTG100435DasatinibImatinib
Primary Kinase Targets Src, Abl, EphB4, Lyn, LckSrc, Abl, c-Kit, PDGFRAbl, c-Kit, PDGFR
Src / Abl Inhibition ( Ki​ ) 13 – 64 nM[2]< 1 nM~100 nM (Abl only)
EphB4 Inhibition Yes (Potent)[2]No / WeakNo
K562 Cells (CML) IC50​ 0.215 µM[2]< 1 nM0.260 µM
MCF7 Cells (Breast) IC50​ 0.085 µM[2]~ 0.050 µM> 10 µM
Active Metabolite Profile Highly Active (TG100855)[3]Minor active speciesActive (N-desmethyl)

The Metabolic Advantage: Cyclic Conversion to TG100855

A defining pharmacological characteristic of TG100435 is its unique metabolic flux. In vivo and in human liver microsomes, TG100435 undergoes rapid N-oxidation to form the ethylpyrrolidine N-oxide metabolite, TG100855 [3][5].

Crucially, TG100855 is 2 to 9 times more potent than the parent compound against target kinases[3]. This conversion is primarily driven by Flavin-containing monooxygenase 3 (FMO3), with secondary contributions from Cytochrome P450 3A4 (CYP3A4)[5]. While an enzymatic retroreduction pathway exists to convert TG100855 back to TG100435, the N-oxidation reaction is approximately 15 times faster, ensuring sustained systemic exposure to the highly potent metabolite[5].

MetabolicPathway Parent TG100435 (Parent Drug) FMO3 FMO3 Enzyme (Primary) Parent->FMO3 Oxidation CYP3A4 CYP3A4 Enzyme (Secondary) Parent->CYP3A4 Oxidation Metabolite TG100855 (Active N-oxide) FMO3->Metabolite CYP3A4->Metabolite Metabolite->Parent Retroreduction (15x slower) Target Enhanced Inhibition (2-9x Potent) Metabolite->Target

Figure 2: Hepatic metabolic flux of TG100435 into its highly potent N-oxide metabolite.

Experimental Methodologies

To rigorously validate the efficacy and metabolic profile of TG100435 against other TKIs, the following self-validating protocols must be employed. These workflows are designed to isolate specific variables and ensure data integrity.

Protocol A: In Vitro Kinase Profiling & Ki​ Determination

Objective: To accurately determine the competitive inhibition constants of TG100435 vs. Dasatinib.

  • Reagent Preparation & ATP Optimization: Causality: ATP concentration must be strictly maintained at the Michaelis-Menten constant ( Km​ ) for each specific kinase (e.g., ~10 µM for Src). If ATP is saturated, competitive inhibitors like TG100435 will be outcompeted, artificially masking their true potency and yielding falsely elevated IC50​ values.

  • Compound Titration: Prepare a 10-point serial dilution of TG100435 and Dasatinib (0.1 nM to 10 µM) in DMSO. Causality: A broad logarithmic dilution ensures capture of the full dose-response curve, allowing for accurate calculation of the Hill slope and preventing artifactual top/bottom plateaus.

  • Reaction Initiation: In a 384-well plate, combine recombinant kinase (Src/Abl/EphB4), optimized peptide substrate, and the inhibitor. Initiate the reaction by adding the ATP mix containing a tracer amount of γ

    33 P-ATP. Incubate at 30°C for 30 minutes.
  • Quenching & Detection: Stop the reaction by adding 3% phosphoric acid. Causality: Phosphoric acid instantly denatures the kinase, stopping the reaction at a precise time point, and imparts a negative charge to the background, facilitating the specific binding of the positively charged radiolabeled peptide to phosphocellulose filter plates.

  • System Validation: Calculate the Z′ -factor using Staurosporine (positive control) and a no-enzyme blank. The assay is self-validating and acceptable only if Z′>0.6 , confirming a robust signal-to-noise ratio independent of the test compounds.

Protocol B: Hepatic Microsomal Stability & Metabolic Flux Assay

Objective: To track and quantify the FMO3/CYP3A4-mediated conversion of TG100435 to TG100855[5].

  • Microsome Incubation: Incubate TG100435 (1 µM) with pooled Human Liver Microsomes (HLM) (1 mg/mL protein) in potassium phosphate buffer (pH 7.4) at 37°C. Initiate with an NADPH regenerating system.

  • Selective Enzyme Inhibition (The Causality Core): Run parallel reaction arms pre-treated with either Methimazole (a competitive FMO inhibitor) or Ketoconazole (a potent CYP3A4 inhibitor)[5]. Causality: By selectively knocking out specific enzymatic pathways, researchers can definitively quantify the fractional contribution of FMO3 versus CYP3A4 to the formation of the active TG100855 metabolite.

  • Reaction Termination: At specific time points (0, 15, 30, 60 mins), extract aliquots and quench in ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly precipitates microsomal proteins, halting all metabolic activity and preparing a clean supernatant for LC-MS/MS injection.

  • LC-MS/MS Quantification: Centrifuge the quenched samples and analyze the supernatant. Monitor the specific mass transitions for the parent TG100435 ( m/z 494.4) and the N-oxide TG100855.

  • System Validation: The protocol self-validates through mass balance. The molar depletion of TG100435 must be proportionally accounted for by the molar appearance of TG100855. A deviation of >15% indicates uncharacterized secondary metabolic pathways or compound degradation.

Sources

Safety & Regulatory Compliance

Safety

Physicochemical &amp; Hazard Profile of TG100435

As a Senior Application Scientist overseeing high-throughput screening and drug development pipelines, I frequently consult on the lifecycle management of highly potent small-molecule inhibitors. TG100435 is a multitarge...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-throughput screening and drug development pipelines, I frequently consult on the lifecycle management of highly potent small-molecule inhibitors. TG100435 is a multitargeted, orally active protein tyrosine kinase inhibitor with profound biological activity[1].

When handling compounds of this potency, disposal is not merely an administrative afterthought—it is a critical extension of the experimental workflow. Improper disposal of biologically active kinase inhibitors can lead to severe environmental toxicity, laboratory cross-contamination, and regulatory violations. This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of TG100435.

To engineer a proper disposal strategy, we must first understand the physicochemical properties and biological hazards of the molecule. TG100435 contains a dichloro-phenyl moiety and a pyrrolidine ring, making it highly lipophilic and environmentally persistent if not thermally destroyed[1].

Table 1: Quantitative Data & Disposal Causality for TG100435

Property / ParameterValue / DescriptionCausality for Disposal Strategy
Primary Targets Src, Lyn, Abl, Yes, Lck, EphB4Broad-spectrum kinase inhibition poses severe aquatic toxicity risks; zero-drain-disposal policy is mandatory.
Target Affinity ( Ki​ ) 13 nM to 64 nMExtreme nanomolar potency requires destruction via high-temperature incineration to prevent trace biological effects[1].
Chemical Structure Contains dichloro-phenyl groupHigh-concentration stock solutions must be routed to Halogenated organic waste streams.
Primary Solvents DMSO, EthanolCreates flammable liquid waste streams requiring segregated, vented secondary containment.
Active Metabolite TG100855 (N-oxide)Environmental/hepatic oxidation increases systemic exposure by up to 2.1-fold[2].

The Mechanistic Rationale for Strict Disposal

Why can't trace amounts of TG100435 be washed down the sink? The answer lies in its metabolic fate. In biological and environmental systems, TG100435 is oxidized by Flavin-containing monooxygenase 3 (FMO3) into TG100855, an active N-oxide metabolite[2]. Systemic exposure and potency of this metabolite are significantly greater than the parent compound[2]. If released into wastewater, environmental oxidation effectively amplifies the compound's biological threat.

Fate A TG100435 (Parent Inhibitor) B Environmental / Hepatic FMO3 Oxidation A->B Flavin Monooxygenase C TG100855 (Active N-oxide) B->C 2.1x Systemic Exposure D Aquatic Toxicity & Bioaccumulation C->D If released to wastewater

Metabolic conversion of TG100435 to its potent N-oxide metabolite, highlighting environmental risks.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system . This means the workflow includes built-in verification steps to ensure the scientist has executed the procedure correctly, leaving no room for ambiguity.

Phase 1: Solid Waste Disposal (Powders, PPE, and Consumables)

Solid waste includes empty API vials, contaminated pipette tips, weighing boats, and gloves used during the handling of TG100435.

  • Segregation at the Source: Place all solid consumables directly into a puncture-resistant, sealable hazardous waste container lined with a 6-mil polyethylene bag.

    • Causality: Prevents aerosolization of residual TG100435 powder, which can cause respiratory irritation[1].

  • Primary Container Deactivation: For empty glass vials that contained pure TG100435 powder, triple-rinse the vial with 1 mL of DMSO. Transfer the rinsate to the Liquid Waste stream (Phase 2).

  • Sealing and Labeling: Seal the bag and label the outer container strictly as: "Toxic Solid Waste - Halogenated Kinase Inhibitor (TG100435)."

  • Facility Routing: Route to Environmental Health and Safety (EHS) for high-temperature incineration (>1000°C).

    • Self-Validation Check: Inspect the weighing station under a UV lamp (if utilizing fluorescent tracers) or perform a routine LC-MS swab test of the benchtop. A baseline reading confirms 100% transfer of solid waste to the containment unit.

Phase 2: Liquid Waste Segregation (Stocks and Assay Buffers)

Because TG100435 contains chlorine atoms, its concentration dictates the specific liquid waste stream.

  • High-Concentration Stocks (>1 mM in DMSO):

    • Transfer to the Halogenated Organic Waste carboy.

    • Causality: The dichloro-phenyl group contributes halogens to the solvent matrix. Mixing high concentrations of halogens into non-halogenated streams can cause highly toxic byproducts during lower-temperature incineration.

  • Dilute Assay Buffers (<1 µM in Aqueous Media):

    • Transfer to the Aqueous Hazardous Waste carboy (must contain <5% organic solvent).

  • Ventilation: Ensure all liquid waste carboys are equipped with pressure-relieving vented caps.

    • Self-Validation Check: Maintain a "Mass Balance Log" on the fume hood sash. The total volume of DMSO/TG100435 stock created must equal the total volume logged into the waste carboy minus the experimental volume used. A balanced log validates that no liquid was improperly discarded down the drain.

Disposal Start TG100435 Waste Generation Solid Solid Waste (Powders, Tips, PPE) Start->Solid Liquid Liquid Waste (Stocks, Buffers) Start->Liquid Incineration High-Temp Incineration (>1000°C Facility) Solid->Incineration Double-bagged Org Organic Solvents (DMSO, MeOH) Liquid->Org Aq Aqueous Buffers (<5% Organics) Liquid->Aq Halogen Halogenated Waste (>1mM Stocks) Org->Halogen High API Conc. NonHalogen Non-Halogenated Waste (Trace Organics) Org->NonHalogen Low API Conc. Aq->Incineration Chemically treated Halogen->Incineration NonHalogen->Incineration

Decision tree for the segregation and disposal of TG100435 laboratory waste.

Phase 3: Spill Containment & Decontamination

In the event of a TG100435 stock solution spill (e.g., 10 mM in DMSO):

  • Containment: Immediately surround the spill with absorbent chemical pads. Do not wipe; press down to absorb the DMSO.

  • Chemical Neutralization: Spray the affected area with a 10% sodium hypochlorite (bleach) solution, let sit for 15 minutes to facilitate oxidative degradation of the triazine ring, followed by a 70% Ethanol wipe to remove residual organics.

  • Disposal of Spill Kit: Place all saturated pads and wipes into the Solid Hazardous Waste container.

    • Self-Validation Check: Perform a final wipe of the area with a dry Kimwipe. If the Kimwipe shows any yellow/brown discoloration (indicative of residual degraded compound or DMSO), repeat Step 2 until the wipe remains pristine white.

References

  • Zeng, Binqi, et al. "Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays". ResearchGate. Available at:[Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of TG100435: Personal Protective Equipment and Disposal Protocols

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The following guide provides essential, immediate safety and logistical inform...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The following guide provides essential, immediate safety and logistical information for handling TG100435, a compound of significant interest. In the absence of a specific Safety Data Sheet (SDS) for TG100435, it is imperative to treat this compound as a potentially hazardous substance, adhering to the highest safety standards for handling potent active pharmaceutical ingredients. This guide is structured to provide clear, step-by-step procedural guidance to ensure the safety of all personnel and the integrity of your research.

Understanding the Risk: A Proactive Approach to Safety

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the minimum required PPE for handling TG100435.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.[1]Provides a robust barrier against skin contact. The outer glove can be removed if contaminated, leaving a clean glove underneath.
Eye Protection Chemical safety goggles with side shields or a full-face shield.[1][2][3]Protects the eyes from splashes, aerosols, and airborne particles.
Body Protection A dedicated lab coat, preferably a disposable gown.[1][2][4]Protects clothing and skin from contamination. Disposable gowns are recommended to prevent the spread of contamination.[4]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.[1][3]Recommended when handling the solid compound outside of a certified chemical fume hood or for procedures with a high risk of aerosolization to prevent inhalation.[1][3]
Foot Protection Disposable shoe covers.[3]Prevents contamination of personal footwear and the subsequent spread of the compound to other areas.[3]

Step-by-Step Guide to Handling TG100435

A systematic workflow is essential to minimize the risk of exposure during the handling of TG100435.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify Labeling: Ensure the container is clearly labeled with the compound name, and any available hazard information.

  • Secure Storage: Store the compound in a designated, well-ventilated, and restricted-access area. Keep the container tightly closed in a dry and cool place.[5]

Preparation and Handling of Solid Compound

All handling of solid TG100435 should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.[1]

  • Donning PPE: Before entering the designated handling area, don all required PPE in the following order: shoe covers, inner gloves, lab coat or gown, N95 respirator (if required), face shield or safety goggles, and outer gloves.

  • Weighing: Use a balance inside a ventilated enclosure to weigh the solid compound.

  • Solution Preparation: Prepare solutions within the chemical fume hood. Add the solvent to the solid compound slowly to avoid aerosolization.

Handling of Solutions
  • Clear Labeling: All solutions containing TG100435 must be clearly labeled with the compound name, concentration, solvent, and date of preparation.

  • Containment: Use secondary containment (e.g., a tray) when transporting solutions to and from the fume hood.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1]

Spill Management: A Rapid Response Protocol

In the event of a spill, a swift and organized response is critical to contain the contamination and ensure personnel safety.

  • Evacuate and Alert: Immediately evacuate the affected area and alert all nearby personnel.

  • Restrict Access: Secure the area to prevent unauthorized entry.

  • Don Appropriate PPE: Before re-entering the spill zone, don the appropriate PPE, including respiratory protection.[1]

  • Containment: For small spills, cover the area with an absorbent material suitable for chemical spills. For larger spills, create a dike around the spill to prevent it from spreading.[1]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.

  • Waste Disposal: All contaminated materials, including absorbent pads, gloves, and gowns, must be disposed of as hazardous waste.[1]

Disposal Plan: Ensuring a Safe End-of-Life for TG100435

Proper disposal of TG100435 and all contaminated materials is a critical final step in the handling process.

Waste TypeDisposal Procedure
Solid TG100435 Collect in a clearly labeled, sealed container for hazardous chemical waste.
Solutions of TG100435 Collect in a clearly labeled, sealed container for hazardous liquid chemical waste. Do not mix with other waste streams.
Contaminated PPE All disposable PPE (gloves, gowns, shoe covers) should be placed in a designated hazardous waste container immediately after use.
Contaminated Labware Disposable labware should be disposed of as hazardous solid waste. Reusable labware must be decontaminated according to established laboratory procedures for potent compounds.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Visualizing the Workflow: Safety and Disposal Pathways

To further clarify the procedural steps, the following diagrams illustrate the recommended workflows for PPE selection and waste disposal.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Handling TG100435 Assess_Aerosol Potential for Aerosol Generation? Start->Assess_Aerosol Base_PPE Standard PPE: - Double Nitrile Gloves - Lab Coat/Gown - Safety Goggles/Face Shield - Shoe Covers Assess_Aerosol->Base_PPE No Add_Respirator Add N95 Respirator Assess_Aerosol->Add_Respirator Yes Proceed Proceed with Handling Protocol Base_PPE->Proceed Add_Respirator->Base_PPE

Caption: PPE Selection Workflow for Handling TG100435.

Disposal_Pathway cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal Solid_Waste Solid TG100435 Hazardous_Solid Hazardous Solid Waste Container Solid_Waste->Hazardous_Solid Liquid_Waste TG100435 Solutions Hazardous_Liquid Hazardous Liquid Waste Container Liquid_Waste->Hazardous_Liquid Contaminated_PPE Contaminated PPE Contaminated_PPE->Hazardous_Solid Contaminated_Labware Contaminated Labware Contaminated_Labware->Hazardous_Solid EHS_Pickup EHS Waste Pickup Hazardous_Solid->EHS_Pickup Hazardous_Liquid->EHS_Pickup

Caption: Waste Disposal Pathway for TG100435 and Contaminated Materials.

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and quality of your invaluable research.

References

  • Benchchem. (n.d.). Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for LIMK-IN-3.
  • Benchchem. (n.d.). Essential Safety and Operational Guide for Handling Tie2 Kinase Inhibitor 3.
  • Material Safety Data Sheet. (n.d.).
  • DuPont. (n.d.). Protecting Against Hazards in the Handling of Oncology Drugs.
  • PMC. (n.d.). Safe handling of cytotoxics: guideline recommendations.
  • PPE Requirements Hazardous Drug Handling. (n.d.).
  • BioBasic Asia. (2022, December 31). SAFETY DATA SHEET.

Sources

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